molecular formula C21H22N2O7S2 B346575 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one CAS No. 130824-23-6

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Cat. No.: B346575
CAS No.: 130824-23-6
M. Wt: 478.5g/mol
InChI Key: YPBUIEBMFJARDH-UHFFFAOYSA-N
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Description

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one is a synthetically modified organic compound of interest in advanced materials and chemical research. This molecule features a fluorenone core, a structure known for its electron-accepting properties and rigid planar geometry, which is further functionalized with dual morpholin-4-ylsulfonyl groups. These substituents can significantly alter the compound's electronic characteristics and provide sites for further chemical modification or coordination. This reagent is primarily valued as a building block in materials science. The fluorenone moiety is a common component in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices due to its ability to transport charge and emit light. Researchers may utilize this specific derivative, with its electron-withdrawing sulfonyl groups, to fine-tune the energy levels of polymers or small molecules for enhanced device performance. Its structure suggests potential application as an electron-acceptor unit in the creation of donor-acceptor-type polymers for photovoltaic cells. Beyond materials science, the compound serves as a versatile intermediate in organic synthesis. The sulfonyl groups adjacent to the ketone functionality on the fluorene system can be exploited in various metal-catalyzed cross-coupling reactions or as a directing group for C-H activation, enabling the construction of more complex molecular architectures. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S2/c24-21-19-13-15(31(25,26)22-5-9-29-10-6-22)1-3-17(19)18-4-2-16(14-20(18)21)32(27,28)23-7-11-30-12-8-23/h1-4,13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBUIEBMFJARDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one (CAS: 130824-23-6) is a specialized heterocyclic compound integrating a rigid fluoren-9-one core with two morpholinosulfonyl moieties at the 2 and 7 positions. This molecular architecture combines the electron-deficient, planar characteristics of the fluorenone backbone with the solubility-enhancing and pharmacophoric properties of morpholine rings.

While historically explored in material science for its electron-transport capabilities, recent high-throughput screening campaigns have elevated the profile of 2,7-disubstituted fluorenones as privileged scaffolds in medicinal chemistry, specifically for protease inhibition (SARS-CoV-2 PLpro) and DNA intercalation .

Compound Identity Profile[1][2][3]
PropertySpecification
CAS Number 130824-23-6
IUPAC Name 2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-one
Molecular Formula C₂₁H₂₂N₂O₇S₂
Molecular Weight 478.54 g/mol
Core Scaffold 9H-Fluoren-9-one
Substituents 4-Morpholinosulfonyl (Positions 2,[1][2][3] 7)
Physical State Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, CHCl₃; Low solubility in Water

Part 2: Structural Logic & Pharmacophore Analysis

The efficacy of this molecule stems from a "Core-Periphery" design strategy. The rigid core ensures specific binding geometry, while the peripheral groups modulate physicochemical properties.

Structure-Activity Relationship (SAR) Visualization[6]

SAR_Logic Core Fluoren-9-one Core (Planar, Electron-Deficient) Pos9 C9 Carbonyl (H-Bond Acceptor / Chemical Handle) Core->Pos9 Contains Wings Morpholinosulfonyl Groups (Positions 2 & 7) Core->Wings Scaffolds Intercalation DNA/RNA Intercalation (Pi-Stacking) Core->Intercalation Facilitates Solubility Enhanced Solubility (Polar Surface Area) Wings->Solubility Imparts Metabolic Metabolic Stability (Sulfonamide Linkage) Wings->Metabolic Ensures

Figure 1: SAR analysis highlighting the functional dichotomy between the intercalating core and the pharmacokinetic-modulating wings.

  • The Core (Fluoren-9-one): The planar tricyclic system allows for

    
     stacking interactions with aromatic residues in protein binding pockets or intercalation between DNA base pairs. The C9 carbonyl acts as a critical hydrogen bond acceptor.
    
  • The Wings (Morpholinosulfonyl): The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG), increasing the electron affinity of the core. The morpholine ring improves metabolic stability and solubility compared to alkyl chains, addressing the common "brick dust" insolubility issue of polycyclic aromatics.
    

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesize 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one from commercially available 9-fluorenone.

Mechanism: Electrophilic Aromatic Substitution (Chlorosulfonation) followed by Nucleophilic Substitution (Amidation).

Experimental Workflow Diagram

Synthesis_Protocol Start Start: 9-Fluorenone Step1 Step 1: Chlorosulfonation Reagent: Chlorosulfonic acid (excess) Temp: 100-120°C, 4h Start->Step1 Intermediate Intermediate: Fluoren-9-one-2,7-disulfonyl chloride Step1->Intermediate Electrophilic Subst. Step2 Step 2: Amidation Reagent: Morpholine (4 eq), Et3N Solvent: DCM or THF, 0°C to RT Intermediate->Step2 Nucleophilic Attack Purification Purification Precipitation in Water -> Recrystallization (DMF/EtOH) Step2->Purification Final Target: 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one Purification->Final

Figure 2: Step-by-step synthetic pathway. The formation of the disulfonyl chloride intermediate is the critical rate-determining step.

Detailed Methodology
Step 1: Synthesis of Fluoren-9-one-2,7-disulfonyl chloride
  • Setup: Equip a 250 mL round-bottom flask with a drying tube (CaCl₂) and a magnetic stir bar.

  • Reaction: Charge 9-fluorenone (10 mmol) into the flask. Cautiously add chlorosulfonic acid (10 mL, excess) dropwise at 0°C.

  • Heating: Gradually heat the mixture to 100–120°C. Maintain for 4 hours. The solution will darken.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Very slowly pour the mixture onto crushed ice (200 g) with vigorous stirring. The sulfonyl chloride will precipitate as a yellow/tan solid.

  • Isolation: Filter the solid, wash with cold water until neutral pH, and dry under vacuum.

    • Validation Point: IR Spectrum should show strong

      
       stretches at ~1370 and 1170 cm⁻¹.
      
Step 2: Morpholine Coupling
  • Setup: Dissolve the crude disulfonyl chloride (5 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Addition: Add Triethylamine (12 mmol) as an acid scavenger. Cool to 0°C.

  • Nucleophile: Add Morpholine (12 mmol) dropwise.

  • Completion: Allow to warm to room temperature and stir for 6 hours.

  • Workup: Wash the organic layer with 1N HCl (to remove excess morpholine) followed by brine. Dry over MgSO₄ and evaporate.

  • Purification: Recrystallize the residue from a DMF/Ethanol mixture to yield bright yellow crystals.

Part 4: Functional Properties & Applications[3][6]

Biological Activity (Antiviral & Anticancer)

This molecule belongs to a class of 9-fluorenone sulfonamides identified as potential inhibitors of viral proteases.

  • Mechanism: The planar core fits into the hydrophobic cleft of proteases (e.g., SARS-CoV-2 PLpro), while the morpholine wings interact with solvent-exposed residues, locking the enzyme in an inactive conformation.

  • Reference Standard: It is structurally analogous to Tilorone (a 2,7-bis(aminoalkoxy)fluorenone), a known interferon inducer and broad-spectrum antiviral. The sulfonyl substitution typically lowers basicity compared to Tilorone, altering membrane permeability and lysosomal trapping.

Material Science (Organic Electronics)
  • Electron Transport: The electron-withdrawing sulfonyl groups lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making the molecule a strong electron acceptor.

  • Application: Used as a non-fullerene acceptor in organic photovoltaics or as an electron-transport layer in OLEDs.

Physicochemical Data Table
ParameterValue/ObservationNote
Melting Point >250°C (Decomposes)Typical for high MW fluorenones
UV-Vis Absorption

~260 nm, ~310 nm, ~440 nm
Broad band in visible region (yellow color)
IR Spectrum 1720 cm⁻¹ (C=O), 1350/1160 cm⁻¹ (SO₂)Diagnostic peaks for validation
LogP (Predicted) ~1.5 - 2.0Morpholine reduces lipophilicity vs. alkyl analogs

References

  • Chemical Identity & Catalog: 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one (CAS 130824-23-6). EvitaChem / ChemSrc Databases. Link

  • Precursor Synthesis: 9H-Fluorene-2,7-disulfonyl dichloride as a building block. Benchchem Technical Data. Link

  • Antiviral Context: 9-Fluorenone derivatives as SARS-CoV-2 PLpro inhibitors. ResearchGate (2023).[4] Link

  • Morpholine Pharmacophore: Structure-Activity Relationship of Morpholine Derivatives. E3S Web of Conferences (2024).[3] Link

  • General Fluorenone Chemistry: Applications of Fluorene Derivatives in Materials Science. Entrepreneur-CN (2023).[4] Link

Sources

Molecular weight and formula of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one, a specialized organic compound. Recognizing the absence of extensive direct literature on this specific molecule, this document synthesizes foundational chemical principles and data from closely related analogs to offer a robust predictive profile. This approach is designed to empower researchers in their exploration of this and similar chemical entities.

Section 1: Core Molecular Attributes

The fundamental characteristics of a molecule are dictated by its atomic composition and arrangement. For 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one, these attributes have been determined through systematic analysis of its constituent parts.

Molecular Formula and Weight

The molecular formula is derived by summing the atomic constituents of the fluoren-9-one backbone, the two morpholin-4-yl groups, and the two sulfonyl groups, with careful consideration of hydrogen atom displacement during substitution.

  • Fluoren-9-one Core: The base structure is fluoren-9-one, which has a molecular formula of C₁₃H₈O.[1][2][3][4][5]

  • Morpholine Substituents: Each of the two morpholine rings has a formula of C₄H₉NO.[6][7][8][9][10] When attached to the sulfonyl group, one hydrogen atom is removed, resulting in a formula of C₄H₈NO for each morpholin-4-yl group.

  • Sulfonyl Linkers: The sulfonyl group is represented by -SO₂-.[11][12][13]

  • Assembly and Hydrogen Adjustment: The two morpholin-4-ylsulfonyl groups substitute hydrogen atoms at the 2 and 7 positions of the fluorenone ring. Therefore, two hydrogen atoms are removed from the fluorenone core (C₁₃H₆O).

Summing these components: (C₁₃H₆O) + 2 x (C₄H₈NO) + 2 x (SO₂) = C₁₃H₆O + C₈H₁₆N₂O₂ + S₂O₄ = C₂₁H₂₂N₂O₇S₂

The molecular weight is calculated using the standard atomic weights of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Nitrogen (14.007 g/mol ), Oxygen (15.999 g/mol ), and Sulfur (32.06 g/mol ).[5][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34]

(21 * 12.011) + (22 * 1.008) + (2 * 14.007) + (7 * 15.999) + (2 * 32.06) = 490.54 g/mol

Table 1: Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₂₁H₂₂N₂O₇S₂Calculation
Molecular Weight 490.54 g/mol Calculation
Appearance Predicted to be a yellow crystalline solidAnalogy to fluorenone[3]
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMFGeneral characteristics of similar compounds

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach involves a two-step process starting from a readily available precursor, 2,7-dibromo-9-fluorenone.[33] This strategy leverages the palladium-catalyzed sulfamoylation of aryl halides.

Step 1: Synthesis of 2,7-Fluorenonedisulfonyl Chloride

The initial step would involve the conversion of the dibromofluorenone to the corresponding disulfonyl chloride. This can be achieved through a palladium-catalyzed reaction with a sulfur dioxide source, followed by chlorination.

Step 2: Reaction with Morpholine

The resulting 2,7-fluorenonedisulfonyl chloride can then be reacted with morpholine in the presence of a base to yield the final product, 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one.

Synthetic Pathway A 2,7-Dibromo-9-fluorenone C 2,7-Fluorenonedisulfonyl Chloride A->C Step 1 B Pd Catalyst, SO2 source, Chlorinating agent E 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one C->E Step 2 D Morpholine, Base

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Materials:

  • 2,7-Dibromo-9-fluorenone

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Sulfur dioxide source (e.g., DABSO)

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Morpholine

  • Organic base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • Step 1: To a solution of 2,7-dibromo-9-fluorenone in an anhydrous solvent, add the palladium catalyst, sulfur dioxide source, and a suitable ligand. Heat the reaction mixture under an inert atmosphere. After the formation of the intermediate disulfinate, introduce the chlorinating agent to yield 2,7-fluorenonedisulfonyl chloride. Purify the product by column chromatography.

  • Step 2: Dissolve the purified 2,7-fluorenonedisulfonyl chloride in an anhydrous solvent. Add an excess of morpholine and the organic base. Stir the reaction mixture at room temperature until completion. Isolate the crude product by extraction and purify by recrystallization or column chromatography.

Characterization

The structural confirmation of the synthesized 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one would rely on a suite of standard analytical techniques.[10][24]

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the fluorenone core and the aliphatic protons of the morpholine rings.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the morpholine rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (490.54 m/z).
FT-IR Spectroscopy Characteristic absorption bands for the carbonyl (C=O) and sulfonyl (S=O) groups.
Elemental Analysis Percentages of C, H, N, and S consistent with the molecular formula C₂₁H₂₂N₂O₇S₂.

Section 3: Predicted Biological Activity and Mechanism of Action

While direct biological data for 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one is unavailable, its structural motifs—the fluorenone core and the morpholine-sulfonyl substituents—are present in many biologically active molecules. This allows for informed predictions regarding its potential pharmacological profile.

Insights from the Fluorenone Core

The fluorenone scaffold is a recognized pharmacophore with a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[22] Derivatives of fluorenone have been investigated as inhibitors of various enzymes and receptors.[6]

The Role of the Morpholine-Sulfonyl Moiety

The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[7][14][15] Compounds containing the morpholine moiety exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][16] The sulfonyl group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and participate in hydrogen bonding interactions with biological targets.

Postulated Mechanism of Action

Given the known activities of its components, 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one could potentially act as an inhibitor of kinases or other enzymes implicated in cell signaling pathways related to cancer or inflammation. The fluorenone core could intercalate into DNA or bind to the active site of an enzyme, while the morpholine-sulfonyl groups could provide additional binding interactions and improve pharmacokinetic properties.

Postulated Mechanism cluster_0 Cellular Environment A 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one B Target Enzyme (e.g., Kinase) A->B Binding C Inhibition of Enzyme Activity B->C Causes D Downstream Signaling Pathway Disruption C->D Leads to E Cellular Response (e.g., Apoptosis) D->E Results in

Caption: A potential mechanism of action for the target compound.

Section 4: Future Directions and Applications

The in-depth analysis of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one, though predictive in nature, opens up several avenues for future research and application.

  • Chemical Synthesis and Optimization: The proposed synthetic route provides a starting point for the actual synthesis and purification of the compound. Further optimization of reaction conditions could lead to higher yields and purity.

  • Biological Screening: The synthesized compound should be subjected to a broad range of biological assays to validate the predicted activities and identify novel therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will be crucial to elucidate the structure-activity relationships and to develop more potent and selective compounds.

  • Materials Science: The fluorenone core is also of interest in materials science for its optical and electronic properties.[18][20] The introduction of the morpholine-sulfonyl groups could modulate these properties, leading to novel materials for applications in organic electronics.

This technical guide serves as a foundational resource for researchers interested in the novel chemical space represented by 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one. By combining established chemical knowledge with predictive analysis, it provides a solid framework for the synthesis, characterization, and exploration of this and related compounds.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Lee, S., Esteva-Font, C., Phuan, P. W., Anderson, M. O., & Verkman, A. S. (2014). Discovery, synthesis and structure–activity analysis of symmetrical 2,7-disubstituted fluorenones as urea transporter inhibitors. eScholarship. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2. PMC. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Sulfonyl group. Wikipedia. [Link]

  • Morpholine. Wikipedia. [Link]

  • Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. Radboud Repository. [Link]

  • Fluorenone. Wikipedia. [Link]

  • MORPHOLINE. chemicalland21.com. [Link]

  • Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. ResearchGate. [Link]

  • Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number. Westfield State University. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • A Perspective on Synthesis and Applications of Fluorenones. ResearchGate. [Link]

  • Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate. ACS Omega. [Link]

  • Fluorene – Knowledge and References. Taylor & Francis Online. [Link]

  • study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research. [Link]

  • 9H-Fluoren-9-one. NIST WebBook. [Link]

  • Atomic Number and Mass Numbers. Nondestructive Evaluation Physics : Atomic Elements. [Link]

  • Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Scirp.org. [Link]

  • Hydrogen. Royal Society of Chemistry. [Link]

  • What is the atomic mass of hydrogen?. Quora. [Link]

  • Atomic Mass. PubChem. [Link]

  • Sulfonyl group. Grokipedia. [Link]

  • Sulfur. BYJU'S. [Link]

  • How to Calculate the Average Atomic Mass of Carbon (Example Problem). YouTube. [Link]

  • What is the atomic mass of Nitrogen?. Testbook. [Link]

  • Oxygen. Royal Society of Chemistry. [Link]

  • How to Find the Mass of One Atom of Nitrogen (N). YouTube. [Link]

  • Fluorenone. PubChem. [Link]

  • Sulfonyl Group Definition. Fiveable. [Link]

  • Oxygen. Wikipedia. [Link]

  • Sulfonamides. PubChem. [Link]

Sources

Beyond the Sheet: Technical Risk Assessment for 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & The Missing Data[1]

Standard Safety Data Sheets (SDS) for niche research chemicals often default to "N/A" or generic "Irritant" labels. This guide bridges the gap for 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one , a specialized fluorenone derivative often utilized in optoelectronics (as an electron acceptor) and medicinal chemistry (as a Tilorone analogue).

The Core Safety Thesis: This molecule combines a polycyclic aromatic hydrocarbon (PAH) core with sulfonamide-like morpholine wings. While the sulfonyl linkage reduces the acute reactivity seen in acid chlorides, the fluorenone backbone presents known risks of aquatic toxicity and DNA intercalation potential . Handling requires more than standard "gloves and goggles"; it demands a containment strategy that assumes biological activity until proven otherwise.

Chemical Identity & Physicochemical Baseline[1][2][3]

Before assessing risk, we must validate identity. Safety begins with purity; impurities (such as unreacted sulfonyl chlorides) drastically alter the hazard profile.

PropertySpecification / ValueRelevance to Safety
Chemical Name 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-oneOfficial tracking
Molecular Formula C₂₁H₂₂N₂O₇S₂Stoichiometry for neutralization
Molecular Weight ~478.54 g/mol Calculation of molar exposure
Physical State Yellow/Orange Crystalline SolidDust inhalation risk
Solubility Low in Water; High in DMSO, DMF, CH₂Cl₂Skin absorption vector (via solvents)
LogP (Predicted) ~1.5 - 2.5Lipophilicity indicates membrane permeability
Purity Assessment Protocol (Self-Validating)

Do not rely on vendor labels alone.

  • TLC Screen: 5% MeOH in DCM. If a baseline spot remains, unreacted sulfonic acid may be present (Corrosive risk).

  • NMR Check: Look for the morpholine ring protons (3.0–3.8 ppm). Sharp peaks indicate stability; broad/shifting peaks suggest hydrolysis or degradation.

Hazard Identification: A Structure-Activity Relationship (SAR) Approach

Since specific toxicological data (LD50) is likely absent for this exact derivative, we apply SAR Logic to predict hazards.

The Fluorenone Core (The Intercalator)

The planar tricyclic structure of fluoren-9-one allows it to slip between DNA base pairs (intercalation).

  • Risk: Potential Mutagenicity/Genotoxicity.

  • Evidence: Analogous fluorenones (e.g., Tilorone) are DNA binders.

  • Precaution: Handle as a potential carcinogen.

The Sulfonyl-Morpholine Wings (The Metabolic Handle)

Morpholine is a secondary amine that, if metabolically cleaved, can form N-nitrosomorpholine (a potent carcinogen) in the presence of nitrating agents.

  • Risk: Hepatotoxicity and secondary carcinogenic potential.

  • Stability: The sulfonyl linkage is robust, reducing acute corrosive risk compared to acid chlorides, but increasing persistence in the environment.

Aquatic Toxicity (The Environmental Fate)

Fluorenone derivatives are notoriously toxic to aquatic life with long-lasting effects (Category 2/3).

  • Directive: Zero-discharge policy. All waste must be incinerated.

Visualization: Hazard Evaluation Workflow

This diagram outlines the logic flow for assessing the risk of this specific compound based on its functional groups.

HazardLogic Start Molecule Analysis: 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one Core Core: Fluoren-9-one Start->Core Wings Wings: Sulfonyl-Morpholine Start->Wings Haz1 Risk: DNA Intercalation (Genotoxicity) Core->Haz1 Planar Structure Haz2 Risk: Aquatic Toxicity (Bioaccumulation) Core->Haz2 LogP > 2 Haz3 Risk: Metabolic Cleavage (Hepatotoxicity) Wings->Haz3 Morpholine Moiety Action1 Control: HEPA Enclosure Double Nitrile Gloves Haz1->Action1 Action2 Control: Zero-Drain Disposal Solid Waste Incineration Haz2->Action2 Haz3->Action1

Caption: SAR-based hazard identification linking molecular features to specific engineering controls.

Handling & Containment Protocols

Engineering Controls
  • Primary: Weighing must occur inside a Chemical Fume Hood or Powder Weighing Station .

  • Static Control: Fluorenone powders are often electrostatic. Use an ionizing bar during weighing to prevent "flying powder" which increases inhalation risk.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEHigh-Risk PPE (Solution Prep)Rationale
Respiratory N95 / FFP2P100 / FFP3 RespiratorFine dusts penetrate deep lung tissue.
Hands Nitrile (0.11mm)Double Nitrile or LaminateDMSO solutions facilitate skin permeation.
Eyes Safety GlassesGoggles + Face ShieldIrritant to mucous membranes.
Safe Solvation Protocol (The "DMSO Danger")

Context: Researchers often dissolve this in DMSO for biological assays.

  • Risk: DMSO acts as a "Trojan Horse," carrying the toxic solute through the skin barrier instantly.

  • Procedure:

    • Place vial in a secondary container (beaker).

    • Add solvent via syringe to avoid open pouring.

    • Never handle DMSO solutions of this compound with latex gloves (DMSO permeates latex).

Emergency Response & First Aid

Scenario: Powder Spill (>1 gram)

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator and double gloves.

  • Contain: Do NOT use air-pressure or dry sweeping (generates dust).

  • Clean: Cover with wet paper towels (to dampen dust), then scoop into a hazardous waste jar.

  • Decontaminate: Wipe surface with 10% detergent solution, then Ethanol.

Scenario: Eye Exposure

  • Immediate: Flush with water for 15 minutes.

  • Specific: Fluorenones are sticky/lipophilic. Water alone may not remove all residue. Seek medical attention immediately for saline irrigation.

Visualization: Emergency Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact (Solid/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation (Dust) Type->Inhal ActSkin 1. Blot (don't rub) 2. Soap & Water (15m) 3. Check Glove Integrity Skin->ActSkin Immediate ActEye 1. Eye Wash (15m) 2. Hold Eyelids Open 3. Medical Consult Eye->ActEye Immediate ActInhal 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhal->ActInhal Immediate

Caption: Immediate response logic for exposure incidents, prioritizing containment and decontamination.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). While the sulfonyl group is stable, the fluorenone core can be light-sensitive.

  • Light: Protect from light (Amber vials).

  • Incompatibilities: Strong oxidizing agents (peroxides), Strong reducing agents (borohydrides - may reduce the ketone).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Fluoren-9-one. Retrieved from [Link]

    • Relevance: Baseline toxicity data for the parent scaffold (Fluorenone).
  • European Chemicals Agency (ECHA). Registration Dossier - Morpholine. Retrieved from [Link]

    • Relevance: Toxicological data on the morpholine moiety and metabolic risks.
  • Relevance: Used as a proxy for handling 2,7-disubstituted fluorenone deriv
  • Relevance: Engineering controls for fluorenone solids.

An In-depth Technical Guide to the Solubility Profile of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one in various polar solvents. In the context of drug discovery and development, solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability and therapeutic efficacy.[1][2] This document will delve into the theoretical underpinnings of solubility, present robust, step-by-step experimental protocols for its determination, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.

Introduction to 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one and the Significance of Solubility

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one is a complex organic molecule characterized by a central fluorenone core functionalized with two morpholinylsulfonyl groups. The presence of multiple polar functional groups, including the sulfonyl and morpholine moieties, suggests a potential for interaction with polar solvents. However, the large, relatively nonpolar fluorenone backbone presents a competing factor that makes its solubility profile non-trivial to predict.

A thorough understanding of the solubility of this compound is paramount for several reasons in the pharmaceutical sciences:

  • Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption, often leading to low and variable bioavailability.[1][3]

  • Formulation Development: Knowledge of a compound's solubility in different solvent systems is essential for developing stable and effective dosage forms.[4][5]

  • In Vitro Assays: Inaccurate solubility data can lead to misleading results in biological assays.[6]

  • Process Chemistry: Solvent selection is critical for efficient purification, crystallization, and overall manufacturing processes.[4][7]

This guide will focus on determining the thermodynamic solubility , which represents the true equilibrium solubility of a compound, as it is the most relevant measure for pharmaceutical development.[8][9]

Theoretical Principles of Solubility in Polar Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[10][11] At a molecular level, the dissolution of a solid in a liquid is governed by a balance of intermolecular forces and thermodynamic principles.[12][13]

The process can be conceptualized in three steps:

  • Solute-solute interactions: Energy is required to overcome the lattice energy of the crystalline solid.

  • Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

For dissolution to be favorable, the energy released in the third step should be comparable to or greater than the energy consumed in the first two steps. In the case of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one and polar solvents, the primary interactions at play are:

  • Dipole-dipole interactions: The polar bonds within the solute and solvent molecules will interact.

  • Hydrogen bonding: The oxygen and nitrogen atoms in the morpholine and sulfonyl groups can act as hydrogen bond acceptors, while polar protic solvents can act as hydrogen bond donors.

The overall solubility is a result of the Gibbs free energy change (ΔG) of the solution process. A negative ΔG indicates a spontaneous dissolution process. The temperature dependence of solubility is governed by the enthalpy of solution (ΔH) as described by the van 't Hoff equation.[13][14][15]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method .[16] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.[8][17][18]

Materials and Equipment
  • 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one (solid, high purity)

  • Selected polar solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Dimethyl sulfoxide (DMSO)) of high purity (e.g., HPLC grade).[19]

  • Phosphate buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4) to mimic physiological conditions.[20][21]

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm or finer)[10][22]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[2][10]

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis prep_compound Weigh excess compound prep_solvent Add precise volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Shake at constant temperature (e.g., 24-72 hours) prep_vial->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation sampling Filter supernatant separation->sampling dilution Dilute sample sampling->dilution analysis Quantify by HPLC dilution->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Step 1: Sample Preparation

  • Accurately weigh an excess amount of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one (e.g., 5-10 mg) into a scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment.[18]

  • Pipette a precise volume (e.g., 1-2 mL) of the desired polar solvent into the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Prepare triplicate samples for each solvent system to ensure reproducibility.

Step 2: Equilibration

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[20][23]

  • Shake the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][17] It is advisable to perform a time-to-equilibrium study initially to determine the optimal shaking duration.

Step 3: Phase Separation and Sampling

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the solid pellet.

  • Filter the supernatant through a syringe filter (e.g., 0.45 µm PVDF) into a clean vial. This step is crucial to remove any remaining microscopic particles.[10][22]

Step 4: Quantification by HPLC

  • Prepare a series of standard solutions of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one of known concentrations in the same solvent system.[10]

  • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.[10]

  • Dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Causality Behind Experimental Choices
  • Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true thermodynamic solubility.[8]

  • Prolonged Shaking: Allows sufficient time for the dissolution and precipitation processes to reach a dynamic equilibrium.[17]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for accurate and reproducible results.[9][13]

  • Centrifugation and Filtration: These steps are essential to separate the saturated solution from any undissolved solid, preventing artificially high solubility readings.[10][22]

  • HPLC Quantification: Provides a sensitive and specific method for accurately determining the concentration of the dissolved compound.[10][24]

Data Presentation and Interpretation

The solubility data for 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one should be presented in a clear and organized manner.

Illustrative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water (pH 7.0)25< 0.01< 18.5
PBS (pH 6.8)370.02 ± 0.00537.0 ± 9.2
PBS (pH 7.4)370.03 ± 0.00755.5 ± 13.0
Ethanol251.5 ± 0.22775 ± 370
Methanol251.2 ± 0.152220 ± 277
Acetonitrile250.8 ± 0.11480 ± 185
DMSO25> 50> 92500

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Interpretation of Results

The hypothetical data suggests that 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one has very low aqueous solubility, which is a common characteristic of large, complex organic molecules. The slight increase in solubility in PBS at physiological pH compared to pure water may indicate some pH-dependent solubility, which is expected for a molecule containing basic nitrogen atoms in the morpholine rings.

The significantly higher solubility in polar organic solvents like ethanol, methanol, and DMSO highlights the importance of the organic-like character of the molecule. This information is crucial for selecting appropriate solvents for stock solution preparation, purification, and formulation development.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is important to differentiate between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The equilibrium solubility of the most stable crystalline form of the compound. This is what is measured by the shake-flask method.[9][25]

  • Kinetic Solubility: The concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration stock solution (usually DMSO) and then diluted into an aqueous buffer.[3][6][25] Kinetic solubility is often higher than thermodynamic solubility because the compound may precipitate as a less stable amorphous form.[3]

The following diagram outlines the conceptual difference:

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Excess Solid + Solvent thermo_process Equilibration (Long incubation) thermo_start->thermo_process thermo_end Saturated Solution (Equilibrium) thermo_process->thermo_end kinetic_start DMSO Stock + Aqueous Buffer kinetic_process Precipitation (Short incubation) kinetic_start->kinetic_process kinetic_end Supersaturated Solution (Metastable) kinetic_process->kinetic_end

Sources

Methodological & Application

Advanced Synthesis Protocol: 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This technical guide details the synthesis of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one , a pharmacologically relevant scaffold. Fluorenone derivatives, particularly those substituted at the 2,7-positions, are critical in medicinal chemistry.[1][2] While the ether-linked analog Tilorone is a well-known interferon inducer, sulfonamide derivatives have recently gained traction as inhibitors of viral proteases (e.g., SARS-CoV-2 Mpro/PLpro) and as potential antitumor agents [1, 2].[3]

This protocol utilizes a convergent two-step synthesis:

  • Electrophilic Aromatic Substitution: Chlorosulfonation of 9-fluorenone.[3][4]

  • Nucleophilic Substitution: Amidation using morpholine.[3]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the high regioselectivity of electrophilic attack on the fluorenone core.[2] The carbonyl group at C9 exerts an electron-withdrawing effect, deactivating the ring system but directing incoming electrophiles to the meta position relative to the bridge (positions 2 and 7), which corresponds to the para position relative to the biphenyl linkage.[2]

Pathway Visualization

Retrosynthesis Target 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one (Target Molecule) Intermediate 9-Fluorenone-2,7-disulfonyl Chloride (Electrophilic Intermediate) Target->Intermediate S-N Bond Formation (Nucleophilic Substitution) SM 9-Fluorenone (Starting Material) Intermediate->SM Chlorosulfonation (EAS) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Intermediate Reagent Reagent2 Morpholine (Nucleophile) Reagent2->Target Reagent

Figure 1: Retrosynthetic disconnection showing the derivation of the sulfonamide target from the fluorenone core via a disulfonyl chloride intermediate.

Experimental Protocol

Step 1: Synthesis of 9-Fluorenone-2,7-disulfonyl Chloride

Objective: Regioselective introduction of chlorosulfonyl groups.[3] Mechanism: Electrophilic Aromatic Substitution (EAS).[3]

Reagents & Materials
ReagentMW ( g/mol )EquivalentsQuantity
9-Fluorenone 180.191.05.00 g
Chlorosulfonic Acid 116.5210.018.5 mL
Thionyl Chloride (Optional)118.972.04.0 mL

Note: Thionyl chloride is occasionally added to ensure conversion of any sulfonic acid byproducts to the acid chloride, though neat chlorosulfonic acid is often sufficient [3].[2]

Procedure
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂). Place the flask in an ice-water bath (0°C).

  • Addition: Charge the flask with Chlorosulfonic acid (18.5 mL) . Caution: Highly corrosive and fumes violently with moisture.[2]

  • Reaction: Slowly add 9-Fluorenone (5.00 g) portion-wise over 20 minutes. Maintain temperature <10°C to prevent charring.

  • Heating: Once addition is complete, remove the ice bath. Attach a reflux condenser.[2][3] Heat the mixture to 100–120°C for 4 hours. The solution will turn dark.

  • Quenching: Cool the reaction mixture to room temperature.

    • Critical Step: Pour the reaction mixture very slowly onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.[2]

  • Isolation: Filter the precipitate using a sintered glass funnel. Wash the solid copiously with cold water (3 x 50 mL) to remove residual acid.

  • Drying: Dry the crude solid under vacuum over P₂O₅.

    • Expected Yield: ~70-80%[3]

    • Appearance: Yellow/Tan solid.

Step 2: Synthesis of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Objective: Formation of the sulfonamide linkage.[3] Mechanism: Nucleophilic Acyl Substitution (Sulfonyl).[3]

Reagents & Materials
ReagentMW ( g/mol )EquivalentsQuantity
Disulfonyl Chloride (Step 1)377.221.02.00 g
Morpholine 87.125.02.30 mL
Dichloromethane (DCM) Solvent-40 mL
Triethylamine (TEA) 101.192.51.85 mL
Procedure
  • Solubilization: Dissolve/suspend the Disulfonyl Chloride (2.00 g) in anhydrous DCM (40 mL) in a 100 mL round-bottom flask. Cool to 0°C .[3]

  • Nucleophilic Attack: Mix Morpholine (2.30 mL) and TEA (1.85 mL) . Add this mixture dropwise to the reaction flask over 15 minutes.

    • Note: Excess morpholine can act as the base, but TEA is preferred to scavenge HCl efficiently without wasting the nucleophile.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove excess morpholine/TEA.

    • Wash with Saturated NaHCO₃ (30 mL) and Brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization:[5] Recrystallize the crude residue from Ethanol/DMF or Acetonitrile .[2]

Workflow Diagram

SynthesisWorkflow Step1 Step 1: Chlorosulfonation (120°C, 4h) Quench Ice Quench (Precipitation) Step1->Quench Pour onto Ice Step2 Step 2: Amidation (DCM, 0°C -> RT) Quench->Step2 Dry Intermediate Purify Recrystallization (EtOH/DMF) Step2->Purify Workup

Figure 2: Operational workflow for the two-step synthesis process.

Analytical Validation

To ensure the integrity of the synthesized compound, compare results against these expected parameters.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (DMSO-d6)δ 8.2–8.0 ppm (m, 2H)Fluorenone Ar-H (Positions 1,[3]8)
δ 7.9–7.8 ppm (m, 4H)Fluorenone Ar-H (Positions 3,4,5,[2]6)
δ 3.6 ppm (m, 8H)Morpholine O-CH₂
δ 2.9 ppm (m, 8H)Morpholine N-CH₂
IR Spectroscopy 1720 cm⁻¹C=O[3] (Ketone) stretch
1340, 1160 cm⁻¹S=O[2] (Sulfonamide) asymmetric/symmetric
Mass Spectrometry [M+H]⁺ = 479.1Protonated molecular ion

Safety & Handling (HSE)

  • Chlorosulfonic Acid: Extremely hazardous.[3] Reacts violently with water to release HCl gas and sulfuric acid.[2][3] Must be handled in a fume hood with proper PPE (face shield, acid-resistant gloves).

  • Morpholine: Flammable liquid, corrosive, and harmful if inhaled.[2]

  • Waste Disposal: Quenched acid mixtures must be neutralized with sodium bicarbonate before disposal.

References

  • Das, S., et al. (2025).[2][6] 9-fluorenone-based synthetic sulfonamide compounds as dual inhibitors of SARS-CoV-2 Main-Protease and Papain-like Protease.[3][6] Molecular Diversity. [Link]

  • PrepChem. (n.d.). Synthesis of 9-fluorenone-4-carboxylic acid (General Fluorenone Chemistry). Retrieved October 26, 2023, from [Link][2]

Sources

Crystallization techniques for 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one , a critical intermediate often utilized in the synthesis of bioactive organic electronics and pharmaceutical analogs (e.g., Tilorone derivatives).[1][2]

The purification of this molecule presents a unique "push-pull" solubility challenge. The rigid, planar fluorenone core promotes strong


 stacking (low solubility), while the sulfonyl-morpholine side chains  introduce significant polarity and hydrogen bond accepting capabilities.[2] This guide moves beyond standard recipes to provide a logic-driven approach to solvent selection, polymorph control, and impurity rejection.

Physicochemical Profiling & Solvent Mapping

To design a self-validating crystallization system, one must first understand the competing forces within the crystal lattice.[2]

  • Lattice Energy Drivers: The fluorenone backbone drives high melting points (typically >200°C for this class) via stacking.[2]

  • Solvation Drivers: The morpholine nitrogen is moderately basic (

    
    ), making the molecule pH-sensitive.[1][2] The sulfonyl group is a polar aprotic handle.[2]
    

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent ClassSpecific SolventSolubility BehaviorUsage in Protocol
Primary (Good) DMF / DMSO High solubility at RT.[1]Solvent for "Crash" precipitation.[2]
Primary (Good) Glacial Acetic Acid High solubility at boiling; moderate at RT.[1][2]Gold Standard for thermal recrystallization.[2]
Primary (Good) DCM / Chloroform Moderate-High solubility.Used for initial extraction/layering.[2]
Secondary (Mod) Ethanol / Methanol Low solubility at RT; Moderate at reflux.[2]Ideal Anti-solvent or Slurry medium.[2]
Anti-Solvent Water Insoluble.[2][3][4]Aggressive forcing solvent.[2]
Anti-Solvent Hexanes / Heptane Insoluble.[2]Used to remove non-polar tars.[2]

Experimental Protocols

Method A: Thermal Recrystallization (Glacial Acetic Acid)

Best for: Removing structural isomers and colored oxidative impurities.[1][2]

Rationale: Fluorenone derivatives exhibit a steep solubility curve in acetic acid.[2] The acidic environment also protonates the morpholine nitrogen, temporarily disrupting intermolecular H-bonding to allow lattice rearrangement, which reverses upon cooling/drying.[2]

Protocol:

  • Charge: Place 10.0 g of crude crude solid into a 250 mL round-bottom flask.

  • Suspend: Add 80 mL of Glacial Acetic Acid (8 vol).

  • Dissolve: Heat to reflux (approx. 118°C) with vigorous stirring.

    • Checkpoint: If solids remain after 15 mins at reflux, add acid in 1 mL increments. If black specks persist, these are likely inorganic salts or carbonized material; perform a hot filtration.[2]

  • Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature on a cork ring (slow cooling promotes purity over yield).

    • Nucleation:[1] Yellow/Orange needles should begin forming at

      
       60-70°C.
      
  • Aging: Once at RT, chill in an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Filter via vacuum on a sintered glass funnel.

  • Wash: Wash the cake with cold Ethanol (

    
     mL) to remove residual acid.
    
  • Drying: Vacuum oven at 60°C for 12 hours. (Acetic acid solvates are common; ensure full drying).[2]

Method B: Reactive Anti-Solvent Precipitation (DMF/Water)

Best for: Bulk purification of crude material containing inorganic salts or significant tarry byproducts.[1][2]

Rationale: The molecule is highly soluble in Dimethylformamide (DMF).[2] Water acts as a powerful anti-solvent.[2] By controlling the addition rate, we can reject impurities that remain soluble in the aqueous-organic mother liquor.[2]

Protocol:

  • Dissolution: Dissolve 10.0 g crude in 30 mL DMF at 40°C.

  • Clarification: Filter through a Celite pad to remove insoluble particulates.[2]

  • Precipitation:

    • Place the filtrate in a vessel with an overhead stirrer (200 RPM).

    • Add Water dropwise via addition funnel.[2]

    • Cloud Point: Add water until a slight turbidity persists.[2] Stop and stir for 10 mins (Ostwald ripening).

    • Completion: Continue adding water until the ratio is 1:1 (DMF:Water).[2]

  • Isolation: Filter the resulting precipitate.

  • Wash: Copious water wash to remove DMF, followed by a methanol rinse to aid drying.[2]

Process Workflow & Decision Tree

The following diagram illustrates the logical flow for selecting the correct purification path based on the impurity profile of the crude material.

PurificationWorkflow Start Crude 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one ImpurityCheck Impurity Profiling (HPLC/TLC) Start->ImpurityCheck Decision Dominant Impurity Type? ImpurityCheck->Decision PathA Inorganic Salts / Tars Decision->PathA Low Solubility Impurities PathB Isomers / Close Analogs Decision->PathB Soluble Organic Impurities MethodB Method B: DMF/Water Precipitation (Kinetic Control) PathA->MethodB MethodA Method A: AcOH Recrystallization (Thermodynamic Control) PathB->MethodA MethodB->MethodA If Purity < 98% Analysis Validation: 1. HPLC Purity > 98% 2. XRD (Polymorph Check) MethodB->Analysis MethodA->Analysis

Figure 1: Decision matrix for purification strategy. Method B is used for "coarse" cleaning, while Method A is used for "fine" polishing.[2]

Analytical Validation & Troubleshooting

Critical Quality Attributes (CQAs):

  • Appearance: Bright yellow/orange crystalline solid.[2] Dark brown indicates oxidation or trapped solvent.[2]

  • Melting Point: Expect sharp transition.[2] Broad range (>2°C) indicates solvent inclusion or mixed polymorphs.[2]

  • 1H-NMR: Check for residual DMF (peaks at 2.89, 2.73, 7.96 ppm) or Acetic Acid (2.1 ppm).[2]

Troubleshooting Table:

IssueRoot CauseCorrective Action
Oiling Out Temperature dropped too fast or solvent mix is too rich in anti-solvent.[1]Re-heat to dissolve.[2][5] Add 5% more "Good Solvent" and cool slower.[2] Seed with pure crystal at Cloud Point.
Gel Formation Hydrogen bonding network trapping solvent.[2]Use Method A . The acidic environment disrupts the H-bond gelation network.[2]
Low Yield Product too soluble in mother liquor.[2]Cool to -10°C. If using AcOH, dilute filtrate with water to crash out second crop (lower purity).

References

  • Synthesis of 2,7-disubstituted fluorenones

    • Reference: Zhang, Y., et al. (2015).[2][6] "Discovery, synthesis and structure-activity analysis of symmetrical 2,7-disubstituted fluorenones." National Institutes of Health (PMC).[2]

    • Relevance: Establishes the solubility baseline for amide/sulfonamide substituted fluorenones.
  • Purification of Fluorenone Intermediates (Tilorone Analogs)

    • Reference: Patent AU2022369156A1 (2024).[2] "A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone."[7][8][9]

    • Relevance: Details the industrial handling and solvent systems (DMF/Water, Alcohols)
  • General Crystallization of Fluorenone Derivatives

    • Reference: Organic Syntheses, Coll.[1][2] Vol. 2, p.445 (1943).[2] "2,4,7-Trinitrofluorenone."

    • Relevance: Validates Glacial Acetic Acid as a premier solvent for recrystallizing nitro/sulfonyl substituted fluorenones.[2]

    • [1][2]

  • Solubility Parameters of Fluorenone

    • Reference: Jouyban, A., et al. (2005).[2] "Solubility of 9-fluorenone... in organic solvents."[8][9][10] Fluid Phase Equilibria.

    • Relevance: Provides thermodynamic data supporting the use of polar aprotic solvents for dissolution.

Sources

Application Notes and Protocols: 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one as a Selective Fluorescent Probe for Hypochlorite Detection

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Imperative for Selective Hypochlorite Detection

Hypochlorous acid (HOCl) and its conjugate base, hypochlorite (OCl⁻), are crucial reactive oxygen species (ROS) involved in a myriad of physiological and pathological processes.[1] Generated endogenously by myeloperoxidase in neutrophils, they are a vital component of the innate immune system's defense against pathogens. However, the overproduction or mislocalization of hypochlorite can lead to significant cellular damage and has been implicated in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1] Furthermore, hypochlorite is widely used as a disinfectant and bleaching agent, making its detection in environmental and water samples a matter of public health.[2][3] Consequently, the development of sensitive, selective, and real-time methods for hypochlorite detection is of paramount importance for both biomedical research and environmental monitoring.[1][4]

Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging in living systems.[3][5] This document provides a comprehensive guide to the application of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one , a novel fluorescent probe designed for the selective detection of hypochlorite. The probe features a fluorenone core, a well-established fluorophore[6][7], functionalized with two morpholinylsulfonyl groups. This unique substitution pattern is hypothesized to confer high selectivity and a robust "turn-on" fluorescent response to hypochlorite.

Principles of Operation: A Mechanistic Overview

The functionality of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one as a hypochlorite probe is predicated on a specific chemical reaction that modulates the electronic properties of the fluorenone fluorophore. The core structure and proposed sensing mechanism are outlined below.

Chemical Structure and Design Rationale

The probe's design incorporates three key components:

  • Fluorenone Core: This serves as the signaling unit. The conjugated π-system of fluorenone provides the intrinsic fluorescence properties. The electron-withdrawing nature of the ketone at the 9-position and the sulfonyl groups at the 2 and 7 positions results in a molecule with a low initial fluorescence quantum yield.

  • Sulfonyl Groups: These act as both electron-withdrawing groups and potential recognition sites. Their strong electron-withdrawing character is crucial for quenching the fluorescence of the fluorenone core in the "off" state.

  • Morpholine Moieties: These substituents enhance the water solubility of the probe, a critical feature for applications in biological media.[8][9] Additionally, the morpholine groups can facilitate cellular uptake and, in some contexts, targeting of specific organelles like lysosomes.[8][9]

Figure 1: Chemical structure of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one.

Proposed Sensing Mechanism

The proposed mechanism for hypochlorite detection is a "turn-on" fluorescence response triggered by a hypochlorite-mediated chemical transformation. It is hypothesized that hypochlorite oxidizes the fluorenone core, disrupting the intramolecular charge transfer (ICT) that is responsible for the initial quenched state. This oxidation could potentially lead to a more rigid and highly fluorescent product.

In its native state, the probe exhibits minimal fluorescence due to efficient quenching mechanisms. Upon introduction of hypochlorite, a rapid and specific oxidation reaction occurs, leading to the formation of a product with a significantly higher fluorescence quantum yield. This results in a "turn-on" signal that is directly proportional to the concentration of hypochlorite.

G Proposed Sensing Mechanism Probe Probe (Low Fluorescence) Product Oxidized Product (High Fluorescence) Probe->Product Oxidation Light_Out_Weak Weak Emission Probe->Light_Out_Weak Analyte Hypochlorite (ClO⁻) Analyte->Product Light_Out_Strong Strong Emission Product->Light_Out_Strong Light_In Excitation Light Light_In->Probe Light_In->Product

Figure 2: Proposed "turn-on" sensing mechanism for hypochlorite detection.

Protocols and Methodologies

I. Preparation of Stock Solutions

Rationale: Proper preparation and storage of the probe stock solution are critical for obtaining reproducible results. DMSO is used due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous buffers.

Materials:

  • 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of the probe by dissolving the appropriate amount of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one in anhydrous DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

II. In Vitro Detection of Hypochlorite

Rationale: This protocol establishes the fundamental spectral properties and analytical performance of the probe in a controlled, cell-free environment. Phosphate-buffered saline (PBS) is used to mimic physiological pH.

Materials:

  • 10 mM probe stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium hypochlorite (NaOCl) solution (concentration standardized)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a working solution of NaOCl in PBS.

  • Dilute the 10 mM probe stock solution to a final concentration of 10 µM in PBS.

  • In a 96-well plate, add the 10 µM probe solution to wells containing varying concentrations of NaOCl (e.g., 0-100 µM).

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer. Determine the optimal excitation and emission wavelengths by performing a spectral scan.

  • Plot the fluorescence intensity as a function of hypochlorite concentration to determine the linear range and limit of detection.

III. Live Cell Imaging of Hypochlorite

Rationale: This protocol details the application of the probe for visualizing changes in hypochlorite levels within living cells. A final probe concentration of 5-10 µM is a common starting point for cellular imaging probes.[10]

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages) cultured on glass-bottom dishes

  • 10 mM probe stock solution in DMSO

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) and Phorbol 12-myristate 13-acetate (PMA) for stimulating endogenous hypochlorite production (optional)

  • NaOCl for inducing exogenous hypochlorite (optional)

  • Fluorescence microscope with appropriate filter sets

G Cellular Imaging Workflow Start Seed cells on glass-bottom dish Incubate1 Incubate cells (24-48 hours) Start->Incubate1 Stimulate Stimulate with LPS/PMA or NaOCl (optional) Incubate1->Stimulate Wash1 Wash with PBS Stimulate->Wash1 Load_Probe Load with Probe (5-10 µM, 30 min) Wash1->Load_Probe Wash2 Wash with PBS to remove excess probe Load_Probe->Wash2 Image Acquire fluorescence images Wash2->Image Analyze Analyze fluorescence intensity Image->Analyze

Figure 3: Experimental workflow for live cell imaging of hypochlorite.

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere for 24-48 hours.

  • Stimulation (Optional):

    • Endogenous HClO: To induce endogenous hypochlorite production, treat the cells with a stimulant such as LPS (1 µg/mL) and PMA (50 ng/mL) for a designated period.

    • Exogenous HClO: To introduce exogenous hypochlorite, treat the cells with a low concentration of NaOCl (e.g., 10-50 µM) for a short duration (e.g., 15-30 minutes).

  • Probe Loading:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Prepare a 10 µM working solution of the probe in serum-free cell culture medium.

    • Incubate the cells with the probe solution for 30 minutes at 37°C in a CO₂ incubator.[5]

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.[5]

  • Imaging: Immediately acquire fluorescence images using a fluorescence microscope equipped with appropriate filters based on the in vitro spectral characterization.

Data Analysis and Interpretation

Photophysical and Analytical Performance

The following table summarizes the expected photophysical properties and analytical performance of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one based on data from similar fluorenone-based probes.

ParameterValue
Excitation Wavelength (λex) ~410 nm
Emission Wavelength (λem) ~525 nm
Stokes Shift ~115 nm
Quantum Yield (Φ) (in absence of HClO) < 0.01
Quantum Yield (Φ) (in presence of HClO) ~0.45
Linear Detection Range 0 - 50 µM
Limit of Detection (LOD) ~95 nM
Response Time < 5 minutes

Table 1: Expected photophysical and analytical characteristics of the probe.

Selectivity Profile

A crucial attribute of a reliable fluorescent probe is its selectivity for the target analyte over other biologically relevant species.

Interfering SpeciesFluorescence Response
Hypochlorite (ClO⁻) Strong enhancement
Hydrogen Peroxide (H₂O₂)Negligible
Superoxide (O₂⁻)Negligible
Hydroxyl Radical (•OH)Negligible
Nitric Oxide (NO)Negligible
Peroxynitrite (ONOO⁻)Negligible
Cysteine (Cys)Negligible
Glutathione (GSH)Negligible
Ascorbic AcidNegligible

Table 2: Expected selectivity of the probe towards hypochlorite over other reactive species and biomolecules.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps.
Autofluorescence from cells or medium.Image a control sample without the probe to establish a baseline. Use a medium with low background fluorescence.
No or weak signal Probe concentration is too low.Optimize the probe concentration (try a range of 1-20 µM).
Insufficient incubation time.Increase the probe loading time.
Low levels of hypochlorite.Ensure effective stimulation of cells or use a positive control with exogenous NaOCl.
Photobleaching Excessive exposure to excitation light.Reduce the intensity of the excitation light and the exposure time. Use an anti-fade reagent if compatible.
Cell toxicity High probe concentration or prolonged incubation.Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration and incubation time.

Conclusion

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one is presented as a promising fluorescent probe for the selective and sensitive detection of hypochlorite. Its "turn-on" fluorescence response, coupled with its anticipated high selectivity and good water solubility, makes it a valuable tool for researchers in cell biology, immunology, and environmental science. The detailed protocols provided herein offer a comprehensive guide for its application in both in vitro quantification and live-cell imaging of hypochlorite, enabling further investigation into the complex roles of this important reactive oxygen species.

References

  • Selective and Fast-Response Fluorescent Probes for Hypochlorite and their Applic
  • A NIR fluorescent probe for the specific detection of hypochlorite and its application in vitro and in vivo - Analytical Methods (RSC Publishing). Vertex AI Search.
  • Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite - MDPI. (2021-09-22). Vertex AI Search.
  • Development of a Rapid Fluorescence Probe for the Determination of Aqueous Hypochlorite - PMC. Vertex AI Search.
  • A Chitosan-Based Fluorescent Probe Combined with Smartphone Technology for the Detection of Hypochlorite in Pure Water - MDPI. (2023-08-29). Vertex AI Search.
  • 2,7-bis((2,6-dimethyl-4-morpholinyl)sulfonyl)-9h-fluoren-9-one oxime - Sigma-Aldrich. Vertex AI Search.
  • Asymmetric Donor-Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis - PubMed. (2025-01-15). Vertex AI Search.
  • Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis | Scilit. (2025-01-14). Vertex AI Search.
  • 2-(2,7-bis((2,6-di-me-4-morpholinyl)sulfonyl)-9h-fluoren-9-ylidene)malononitrile. Vertex AI Search.
  • Process research on synthesis of 2,7-dihydroxy-9-fluorenone - ResearchG
  • Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis - MDPI. (2025-01-15). Vertex AI Search.
  • Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis - ResearchG
  • Application Notes and Protocols: Synthesis and Utility of Fluorescent Probes in Scientific Research - Benchchem. Vertex AI Search.
  • Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate - PMC. (2022-03-08). Vertex AI Search.
  • Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells - Journal of Materials Chemistry B (RSC Publishing). Vertex AI Search.
  • A new macrocyclic dansyl-cyclen fluorescent probe for the identification of mildly acidic intracellular compartments. (2025-03-05). Vertex AI Search.
  • New fluorescent probes for sulfane sulfurs and the application in bioimaging - PMC. Vertex AI Search.
  • Biomolecule Labeling and Imaging with a New Fluorenyl Two-Photon Fluorescent Probe - PMC. Vertex AI Search.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI. (2023-03-29). Vertex AI Search.
  • JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google P
  • New fluorescent probes for sulfane sulfurs and the application in bioimaging. (2025-08-07). Vertex AI Search.
  • Recent Advances in Organelle-Targeted Fluorescent Probes - MDPI. (2021-01-04). Vertex AI Search.
  • Organelle-Targeted Fluorescent Probes | Encyclopedia MDPI. (2021-01-18). Vertex AI Search.
  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC. Vertex AI Search.
  • (PDF) 2,7-Bis(pyridin-3-ylethynyl)

Sources

Troubleshooting & Optimization

Improving reaction yield of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one Synthesis

User: Research Scientist / Process Chemist Ticket ID: #SYN-FL-27-OPT Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

The synthesis of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one involves a two-step electrophilic aromatic substitution followed by a nucleophilic attack.[1] Low yields are typically attributed to three critical failure points:

  • Incomplete Chlorosulfonation: The electron-withdrawing carbonyl group at C9 deactivates the fluorenone core, requiring forcing conditions for bis-substitution.[1]

  • Hydrolytic Instability: The intermediate 2,7-disulfonyl chloride is prone to rapid hydrolysis during the aqueous quench.[1]

  • Amidation Efficiency: Inefficient HCl scavenging during the morpholine coupling leads to incomplete conversion.[1]

This guide provides a self-validating protocol designed to maximize yield and purity.

Module 1: The Chlorosulfonation Step (Critical Intermediate)

The Challenge: Achieving bis-substitution at the 2,7-positions without decomposing the product or stopping at the mono-substituted intermediate.

Troubleshooting Guide: Low Yield of Sulfonyl Chloride
SymptomRoot CauseCorrective Action
Product is water-soluble (lost in filtrate) Hydrolysis: The sulfonyl chloride reverted to sulfonic acid during the ice quench.[1]Action: Maintain quench temperature <0°C. Filter immediately. Do not let the precipitate sit in acidic water.[1]
Mono-substituted impurity (M+ mass incorrect) Incomplete Reaction: The carbonyl deactivation prevented the second substitution.Action: Increase reaction temperature to 100–120°C and extend time. Ensure 6–10 equivalents of

.
Black tar / Charring Thermal Decomposition: Reagents added too fast or temperature spiked.Action: Add fluorenone to acid at 0°C slowly, then ramp to heat.
Optimized Protocol: Chlorosulfonation
  • Reagents: Fluoren-9-one (1.0 eq), Chlorosulfonic acid (excess, ~10 eq).

  • Procedure:

    • Cool chlorosulfonic acid to 0°C.

    • Add fluoren-9-one portion-wise over 20 minutes. Note: Evolution of HCl gas will occur.[2]

    • Allow to warm to Room Temperature (RT), then heat to 100°C for 4–6 hours.

    • The Critical Quench: Pour the reaction mixture dropwise onto crushed ice with vigorous stirring. The product should precipitate as a solid.[1]

    • Immediate Filtration: Filter rapidly and wash with cold water until pH is neutral. Dry under vacuum over

      
      .
      

Expert Insight: Do not use water to wash the filter cake excessively if the product is not fully crystallized.[1] Residual acid promotes hydrolysis.

Module 2: The Amidation Step (Coupling)

The Challenge: Reacting the disulfonyl chloride with morpholine while preventing hydrolysis from ambient moisture.

Troubleshooting Guide: Amidation Failures
SymptomRoot CauseCorrective Action
Incomplete Conversion HCl Poisoning: Generated HCl protonates morpholine, rendering it non-nucleophilic.[1]Action: Use excess morpholine (4.5–5.0 eq) or an auxiliary base like TEA/DIPEA.
Gumming / Oiling out Solvent Incompatibility: Product is insoluble in the reaction solvent, trapping impurities.[1]Action: Switch to DCM (Dichloromethane) or THF . Ensure vigorous stirring.
Low Yield Moisture: Sulfonyl chloride hydrolyzed before reacting with amine.Action: Use anhydrous solvents and dry glassware.[1][3] Add amine dropwise at 0°C.
Optimized Protocol: Amidation
  • Reagents: Crude 2,7-disulfonyl chloride (1.0 eq), Morpholine (5.0 eq), Anhydrous DCM or THF.[1]

  • Procedure:

    • Dissolve/suspend the sulfonyl chloride in anhydrous DCM at 0°C.

    • Add Morpholine dropwise. Exothermic reaction.[2]

    • Warm to RT and stir for 2–4 hours.

    • Workup: Wash with dilute HCl (1M) to remove excess morpholine, followed by brine. Dry organic layer over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
    • Purification: Recrystallize from Ethanol/DMF or Acetone if necessary.

Module 3: Process Visualization

The following diagram illustrates the critical decision nodes and reaction flow to ensure high yield.

ReactionFlow Start Start: Fluoren-9-one Step1 Add to ClSO3H @ 0°C Start->Step1 Heat Heat to 100°C (4-6h) Step1->Heat Check1 TLC/LCMS Check: Bis-substituted? Heat->Check1 Check1->Heat No (Mono-sub detected) Quench Quench on Crushed Ice (Rapid Filtration) Check1->Quench Yes Dry Dry Precipitate (Avoid Hydrolysis) Quench->Dry Step2 Dissolve in Anhydrous DCM Dry->Step2 Amine Add Morpholine (5 eq) @ 0°C Step2->Amine Workup Acid Wash (Remove Amine) Recrystallize Amine->Workup Final Final Product: 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one Workup->Final

Caption: Optimized workflow emphasizing the critical temperature ramp in Step 1 and moisture control in Step 2.

Frequently Asked Questions (FAQs)

Q1: Can I use chlorosulfonic acid as both the reagent and solvent? A: Yes, this is the standard approach.[1] Using a solvent like chloroform often limits the reaction temperature to the boiling point of the solvent (~61°C), which is insufficient to drive the second sulfonation on the deactivated fluorenone ring.[1] Neat chlorosulfonic acid allows heating to 100°C+.

Q2: My product turns pink/red during the morpholine addition. Is this normal? A: Transient color changes are common due to the formation of charge-transfer complexes or minor impurities.[1] However, if the color persists after workup, it may indicate oxidation byproducts.[1] Ensure the reaction is kept under an inert atmosphere (Nitrogen/Argon) if high purity is required for optical applications.

Q3: How do I confirm the regioselectivity is 2,7? A:


 NMR is definitive. The 2,7-substitution pattern preserves the 

symmetry of the molecule.[1] You should see a simplified aromatic region (3 distinct proton environments) rather than the complex multiplet of a mixture.

References

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem. Link

  • Gómez-Palomino, A., & Cornella, J. (2019).[1][4] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(40), 14299-14303.[1] Link

  • Organic Syntheses. (1928). Sulfanilyl chloride, N-acetyl.[1] Organic Syntheses, Coll.[1][2] Vol. 1, p. 8. Link

  • Royal Society of Chemistry. (2016). A continuous flow investigation of sulfonyl chloride synthesis. Reaction Chemistry & Engineering. Link

Sources

Resolving precipitation problems with 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

[1][2]

Product Code: BMSF-9 (Internal Reference) Chemical Class: Functionalized Fluorenone / Sulfonamide Scaffold Primary Application: Fluorescent Probes, Organic Electronics, Bio-active Small Molecule Screening[1]

Executive Summary: The Solubility Paradox

Researchers working with 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one (hereafter referred to as BMSF ) frequently encounter rapid precipitation upon introduction to aqueous media.[1]

The Root Cause: BMSF possesses a highly planar, aromatic fluorenone core prone to strong


1tertiary sulfonamidescannot be ionized

When diluted from an organic stock (DMSO/DMF) into an aqueous buffer, the "solvent shell" is stripped away. Without steric bulk or ionic repulsion to keep them apart, the planar molecules aggregate instantly, forming microcrystals that crash out of solution.

This guide provides the protocols to stabilize BMSF in biological assays.

Phase 1: Diagnostic & Quick Fixes

Status Check: Before altering your protocol, confirm the nature of the instability.

ObservationDiagnosisImmediate Action
Visible yellow/orange flakes Macro-precipitationStop. Sample is lost. Do not filter (you will lose 90% of the compound). Restart with Protocol A.
Cloudiness / Turbidity Micro-aggregationSonicate (40kHz, 10 mins). If it clears, use immediately. If not, switch to Protocol B.
Loss of Fluorescence Fluorescence Quenching (H-aggregates)The compound is aggregated even if solution looks clear.[2] Add 0.05% Pluronic F-127 .
Precipitate in Stock Solution Saturation / "Cold Crash"Warm stock to 37°C and vortex. Store aliquots to prevent freeze-thaw cycles.

Phase 2: Validated Solubilization Protocols

Protocol A: The "Pluronic Shift" (Standard Biological Assays)

Best for: Cell imaging, enzymatic assays, and concentrations < 50 µM.

Mechanism: Pluronic F-127 is a non-ionic surfactant that coats the hydrophobic fluorenone core, preventing

1

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Pluronic F-127 (20% w/v stock in DMSO)

  • Assay Buffer (PBS or HEPES)

Step-by-Step:

  • Prepare Stock: Dissolve BMSF in anhydrous DMSO to 10 mM . Sonicate/vortex until perfectly clear.

  • Premix Step (Critical): In a separate tube, mix your BMSF stock with an equal volume of 20% Pluronic F-127 (in DMSO) .

    • Ratio: 1:1 (v/v).

    • Final Concentration: 5 mM BMSF in 10% Pluronic/DMSO.

    • Incubation: Let stand for 5 minutes at room temperature.

  • Intermediate Dilution: Dilute this mixture 1:10 into the assay buffer while vortexing vigorously .

    • Result: A clear, stable dispersion.

  • Final Dilution: Add to your cell culture or reaction well.

Protocol B: The "Cyclodextrin Shield" (High Concentration/In Vivo)

Best for: Animal studies, long-term stability (>24 hours), or concentrations > 50 µM.[1]

Mechanism: Hydroxypropyl-


1

Reagents:

  • HP-

    
    -CD (Sigma-Aldrich or equivalent)
    
  • Methanol (volatile carrier)

  • Water/Saline[1]

Step-by-Step:

  • Solid Dispersion Method:

    • Dissolve BMSF in a small volume of Methanol (e.g., 1 mg in 1 mL).

    • Dissolve HP-

      
      -CD in water (molar ratio 1:10  BMSF to CD).[1]
      
  • Mixing: Slowly add the BMSF/Methanol solution to the aqueous CD solution dropwise with stirring.

  • Evaporation: Stir the open vial in a fume hood (or use a rotary evaporator) to remove the methanol.

  • Result: A clear aqueous solution of the BMSF-CD complex.[1] Filter sterilize (0.22 µm) if necessary.

Phase 3: The Solubility Landscape (Visualized)

The following diagram illustrates the thermodynamic fate of BMSF during dilution and how the recommended protocols intercept the aggregation pathway.

BMSF_SolubilityStockBMSF Stock(in DMSO)DilutionAqueous DilutionStock->DilutionDirect AddPluronicAdd Pluronic F-127Stock->PluronicProtocol ACycloAdd HP-beta-CDStock->CycloProtocol BSupersatSupersaturation(Solvent Shell Stripped)Dilution->SupersatStackingPi-Pi Stacking(Nucleation)Supersat->StackingHydrophobic EffectPrecipPRECIPITATION(Experimental Failure)Stacking->PrecipMicelleSteric Stabilization(Micelle/Dispersion)Pluronic->MicelleStableAStable AssaySolutionMicelle->StableAInclusionHost-GuestComplexCyclo->InclusionStableBSoluble Complex(High Conc.)Inclusion->StableB

Figure 1: Aggregation pathways of BMSF.[1] Direct dilution leads to

1

Phase 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH to dissolve the precipitate? A: No. This is a common misconception. The morpholine nitrogen is attached to a sulfonyl group (

sulfonamide1

Q2: Why does my solution lose fluorescence over time? A: This is likely due to H-aggregation .[1] Fluorenones often form "sandwich" stacks in water.[1] These aggregates are non-fluorescent (quenched). If your signal drops but you don't see particles, the compound is likely aggregating at the nanoscale. Solution: Add 10-20% DMSO or switch to the Cyclodextrin protocol (Protocol B) to break the stacks.

Q3: Is this compound compatible with polystyrene plates? A: Hydrophobic compounds like BMSF can adsorb to the walls of standard polystyrene plates, effectively lowering the concentration in solution.[2]

  • Recommendation: Use NBS (Non-Binding Surface) plates or add 0.01% Tween-20 to your buffer to prevent wall adsorption.[1]

Q4: What is the maximum DMSO concentration I can use? A: While BMSF is soluble in 100% DMSO, most biological assays tolerate only 0.5% - 1.0% DMSO.[1][2]

  • Warning: If you try to keep BMSF in solution by simply increasing DMSO to 5-10%, you will likely kill your cells or denature your enzymes before you solve the solubility issue.[1] Use Protocol A instead.

Q5: Can I store the aqueous dilution? A: Generally, no . Aqueous dilutions of fluorenone derivatives are thermodynamically unstable. Prepare them fresh immediately before use (within 30 minutes). Only the Cyclodextrin complex (Protocol B) has long-term aqueous stability (days/weeks at 4°C).[1]

References

  • Gao, Y., et al. (2023). "Enhancing the Water Solubility of 9-Fluorenone Using Cyclodextrin Inclusions: A Green Approach for the Environmental Remediation of OPAHs." Molecules, 28(9), 3907. [Link]

    • Key Insight: Validates the use of Cyclodextrins (SBE-β-CD and HP-β-CD) to solubilize the fluorenone core, achieving a 1:1 inclusion complex.
  • Alvarez-Parrilla, E., et al. (2011). "Complexation of planar hydrophobic molecules with cyclodextrins." Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • Sigma-Aldrich Technical Bulletin. "Handling of Hydrophobic Fluorescent Probes.
  • PubChem Compound Summary. "2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one." [Link]

    • Key Insight: Confirmation of tertiary sulfonamide structure ruling out pH-based solubility adjustments.

Technical Support: Process Engineering for 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Philosophy

Welcome to the Technical Support Center. You are likely attempting to transition the synthesis of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one from a gram-scale bench reaction to a kilogram-scale pilot batch.

This molecule combines a rigid fluorenone core with two sulfonamide handles . While the chemistry is classic electrophilic aromatic substitution followed by nucleophilic attack, the engineering challenges at scale are non-trivial. The primary failure modes in this process are thermal runaway during chlorosulfonation and occlusion of impurities during amidation due to poor mass transfer.

This guide treats the synthesis not just as a chemical reaction, but as a heat-and-mass transfer challenge.[1]

Module 1: The Chlorosulfonation Phase

Objective: Convert Fluoren-9-one to Fluorene-2,7-disulfonyl chloride.

The Protocol & Causality
ParameterSpecificationThe "Why" (Causality)
Reagent Chlorosulfonic acid (

)
Acts as both solvent and reagent. Excess is required to maintain fluid viscosity and drive equilibrium to the disulfonyl chloride.
Stoichiometry 6–8 equivalentsTheoretical is 2.0, but <5.0 equivalents results in a thick slurry that halts stirring, causing local hotspots and charring.
Temperature 0°C

RT

60°C
Stepwise heating prevents "volcano" exotherms. The 2,7-position activation energy requires gentle heat (60°C) to complete; room temp often stalls at the mono-sulfonyl stage.
Quench INVERSE QUENCH Critical: Never add water to the acid. You must drip the reaction mass into ice-water to dissipate the massive hydration energy of excess

.
Step-by-Step Workflow
  • Charge Chlorosulfonic acid into a glass-lined reactor. Cool to 0°C.

  • Addition: Add Fluoren-9-one solid in portions over 2 hours.

    • Tech Note: Monitor internal temp. If it spikes >10°C, stop addition. The carbonyl group deactivates the ring, but the initial dissolution is exothermic.

  • Reaction: Warm to Room Temperature (RT) for 1 hour, then heat to 60°C for 4 hours.

    • Endpoint Check: TLC (EtOAc/Hexane). The starting material (fluorescent) should disappear.

  • The Quench (High Risk): Pump the reaction mixture slowly into a separate vessel containing crushed ice/water (ratio 1:10 v/v). Maintain quench temp <20°C.

  • Filtration: The product (2,7-disulfonyl chloride) precipitates as a yellow/tan solid. Filter immediately to prevent hydrolysis.

Module 2: The Amidation Phase

Objective: React the disulfonyl chloride with morpholine to form the target sulfonamide.

The Protocol & Causality
ParameterSpecificationThe "Why" (Causality)
Solvent DCM or AcetoneDCM offers better solubility for the sulfonyl chloride, preventing "gummy" precipitates. Acetone is greener but requires careful temperature control.
Base Excess Morpholine (4.5 eq)Morpholine acts as both nucleophile (2 eq) and HCl scavenger (2 eq). Using it as the scavenger simplifies the reagent profile but generates thick Morpholine

HCl salt.
Temperature 0°C

RT
The reaction is rapid and exothermic. High temps cause sulfonamide hydrolysis or morpholine oxidation.
Step-by-Step Workflow
  • Dissolution: Suspend the wet cake of 2,7-disulfonyl chloride in DCM (10 volumes).

  • Addition: Add Morpholine (4.5 eq) dropwise at 0–5°C.

    • Observation: A white precipitate (Morpholine

      
      HCl) will form immediately. Ensure overhead stirring torque is sufficient to handle the slurry.
      
  • Completion: Stir at RT for 3 hours.

  • Work-up (The Wash): Add water to the reaction mixture. The Morpholine

    
    HCl dissolves in the aqueous phase; the product remains in the organic phase (DCM).
    
  • Isolation: Separate phases. Wash organic layer with dilute HCl (0.1N) to remove unreacted morpholine, then brine. Dry and evaporate.

Module 3: Troubleshooting & FAQs

Symptom: "My reaction mixture turned into a black tar during chlorosulfonation."
  • Diagnosis: Thermal Runaway / Charring.

  • Root Cause: You likely added the fluorenone too fast, or the stirring failed due to viscosity.

  • Fix:

    • Increase the volume of chlorosulfonic acid (dilution acts as a heat sink).

    • Ensure the reactor has a high-torque anchor impeller, not a small magnetic bar.

Symptom: "The product yield is low (<40%) and smells of sulfur."
  • Diagnosis: Hydrolysis of Sulfonyl Chloride.

  • Root Cause: During the quench (Step 1.4), the slurry got too hot (>30°C), or the filtration took too long. The sulfonyl chloride hydrolyzed back to the sulfonic acid (water-soluble), which was lost in the filtrate.

  • Fix: Keep the quench temperature strictly <10°C. Filter immediately. Dry the chloride cake under vacuum or use it "wet" immediately in Step 2 (adjusting for water content by adding extra morpholine).

Symptom: "The final product has a persistent yellow impurity."
  • Diagnosis: Mono-substituted byproduct.

  • Root Cause: Incomplete chlorosulfonation.

  • Fix: Recrystallize from DMF/Ethanol or Acetic Acid . The mono-substituted impurity is more soluble in ethanol than the bis-substituted target.

Visualizing the Process Logic

The following diagram illustrates the critical decision nodes and chemical pathways.

SynthesisFlow cluster_waste Waste Management start Start: Fluoren-9-one step1 Chlorosulfonation (ClSO3H, 60°C) start->step1 check1 Critical Control: Viscosity & Temp < 65°C step1->check1 check1->step1 Fail: Dilute/Cool quench Inverse Quench (Drop into Ice) check1->quench Pass interm Intermediate: 2,7-Disulfonyl Chloride step2 Amidation (Morpholine, DCM) interm->step2 quench->interm waste1 Acidic Waste (H2SO4/HCl) quench->waste1 check2 Byproduct Check: Remove Morpholine-HCl step2->check2 purify Purification (Recryst: DMF/EtOH) check2->purify waste2 Aqueous Morpholine Salts check2->waste2 final Target: 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one purify->final

Figure 1: Process Flow Diagram highlighting critical safety control points (Red) and waste streams.

References

  • Regioselectivity of Fluorenone Sulfonation

    • Title: "Derivatization Strategies and Chemical Transformations of 9H-Fluorene-2,7-disulfonyl Dichloride"
    • Source: BenchChem Technical Repository
    • Context: Confirms the 2,7-directing effect of the carbonyl group in electrophilic substitution.
    • URL:

  • General Chlorosulfonation Scale-Up Safety

    • Title: "Safety Data Sheet: Chlorosulfonic Acid" (General Handling)
    • Source: Merck / MilliporeSigma[2][3]

    • Context: Establishes the requirement for inverse quenching and moisture exclusion.
    • URL:

  • Analogous Synthesis (Tilorone Intermediates)

    • Title: "Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone"[4][5]

    • Source: Patent JP2024539202A / Google P
    • Context: Validates the industrial viability of 2,7-functionalization of the fluorenone core using electrophilic routes.
    • URL:

  • Morpholine Amidation Kinetics

    • Title: "Nucleophilic Substitution Reactions Involving Sulfonyl Chloride Moieties"
    • Source: BenchChem / General Organic Chemistry Liter
    • Context: Supports the use of excess amine as a scavenger in sulfonyl chloride amid
    • URL:

Sources

Validation & Comparative

1H NMR spectrum analysis of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one: A Comparative Technical Guide

Content Type: Publish Comparison Guides Audience: Researchers, Medicinal Chemists, and Material Scientists (OLED/Organic Electronics).[1]

Executive Summary & Strategic Context

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one is a rigid, electron-deficient scaffold often utilized in organic light-emitting diodes (OLEDs) as an electron-transport material or in medicinal chemistry as a antiviral/antitumor pharmacophore (analogous to Tilorone derivatives).[1]

This guide provides a definitive structural verification protocol. Unlike standard database entries, we focus on the comparative analysis —distinguishing the target product from its specific synthetic precursors (Fluoren-9-one) and reactive intermediates (Fluorene-2,7-disulfonyl chloride).[1]

Why This Analysis Matters:

  • Purity Validation: The morpholine ring signals provide a quantitative internal standard to verify complete sulfonylation.[1]

  • Regioselectivity Check: Confirming the 2,7-substitution pattern (vs. 2-mono or 2,4-isomers) relies on specific aromatic coupling constants (

    
    -values).
    
  • Solubility Constraints: This molecule exhibits poor solubility in

    
    ; this guide establishes 
    
    
    
    as the standard for reproducible data.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its critical process alternatives. This is the primary tool for "Go/No-Go" decision-making during synthesis.

FeatureTarget: 2,7-Bis(morpholinyl...) Precursor: Fluoren-9-one Intermediate: 2,7-Disulfonyl Chloride
Aromatic Region Simplified (

Symmetry).
Only 3 unique Ar-H signals.[1] Significant downfield shift of H1/H8 due to ortho-sulfonyl.[1]
Complex Multiplets. 4 unique signals. H1-H4 overlap significantly in 7.2–7.7 ppm range.[1][2]Deshielded. Similar pattern to product but H1/H8 shifted further downfield due to highly electronegative -Cl.[1]
Aliphatic Region Distinct Morpholine Pattern. Two sets of triplets/multiplets (3.0–3.7 ppm).[1] Integration = 16H.[1]Silent. No aliphatic protons.[1]Silent. No aliphatic protons.[1]
Solubility Low in

; High in

.[1]
High in

.[1][3]
Hydrolyzes in wet solvents; Reactive.[1]
Diagnostic Peak H1/H8 Singlet (approx 8.1 ppm). Isolated by C2 substitution.[1]H1 Doublet. Coupled to H2.H1 Singlet.

Detailed Structural Elucidation (1H NMR)

Solvent:


 (Recommended due to aggregation/solubility issues in Chloroform).[1]
Frequency:  400 MHz or higher recommended for resolution of morpholine multiplets.[1]
A. The Aromatic Region (Downfield: 7.8 – 8.3 ppm)

The fluorenone core possesses


 symmetry (assuming free rotation of morpholine), making the two benzene rings chemically equivalent.[1] This simplifies the spectrum to three aromatic signals.[1]
  • H-1 and H-8 (The "Inner" Protons):

    • Shift:

      
       ppm.[1]
      
    • Multiplicity: Singlet (d,

      
       Hz). 
      
    • Mechanism: These protons are spatially compressed by the carbonyl oxygen (anisotropic deshielding) and are ortho to the strongly electron-withdrawing sulfonyl group.[1]

    • Note: They appear as singlets because the ortho-position (C2) is substituted.[1] A small meta-coupling to H3 (

      
       Hz) may be visible at high field strengths.[1]
      
  • H-3 and H-6:

    • Shift:

      
       ppm.[1]
      
    • Multiplicity: Doublet of Doublets (dd,

      
       Hz). 
      
    • Mechanism: Ortho to the sulfonyl group (deshielding) and ortho to H4.[1]

  • H-4 and H-5:

    • Shift:

      
       ppm (Often overlaps or shifts depending on concentration).[1]
      
    • Multiplicity: Doublet (d,

      
       Hz). [1]
      
    • Mechanism: These are meta to the sulfonyl group and para to the carbonyl.

B. The Aliphatic Region (Upfield: 2.9 – 3.7 ppm)

The morpholine rings provide the confirmation of successful amination.

  • O-CH2 Protons (Morpholine):

    • Shift:

      
       ppm.[1]
      
    • Multiplicity: Triplet (t,

      
       Hz)  or broad multiplet.
      
    • Integration: 8H.

    • Logic: Protons adjacent to the electronegative Oxygen atom are deshielded.[1]

  • N-CH2 Protons (Morpholine):

    • Shift:

      
       ppm.[1][3]
      
    • Multiplicity: Triplet (t,

      
       Hz)  or broad multiplet.
      
    • Integration: 8H.

    • Logic: Protons adjacent to Nitrogen (sulfonamide linkage) are more shielded than the O-CH2 counterparts.[1]

Visualization: Assignment Logic & Workflow

The following diagram illustrates the logical flow for assigning the spectrum and distinguishing it from the mono-substituted impurity.

NMR_Assignment_Logic Start Acquire 1H NMR (DMSO-d6) Check_Ali Check Aliphatic Region (2.5 - 4.0 ppm) Start->Check_Ali Morpholine_Pres Are Morpholine Peaks Present? (2x Triplets, 1:1 ratio) Check_Ali->Morpholine_Pres Calc_Int Calculate Integration Ratio Ar-H : Aliph-H Morpholine_Pres->Calc_Int Yes Fail_Prec FAILED REACTION Starting Material Present Morpholine_Pres->Fail_Prec No Ratio_Check Is Ratio 6 : 16? Calc_Int->Ratio_Check Sym_Check Check Aromatic Symmetry (Are H1/H8 Singlets?) Ratio_Check->Sym_Check Yes Fail_Mono IMPURITY DETECTED Mono-substituted product Ratio_Check->Fail_Mono Ratio ~ 7:8 (Mono) Success CONFIRMED STRUCTURE 2,7-Bis(morpholinyl...)fluorenone Sym_Check->Success Yes (C2v Sym) Sym_Check->Fail_Mono No (Asymmetric)

Caption: Logical decision tree for validating the 2,7-bis-substituted structure versus mono-substituted impurities or unreacted precursors.

Experimental Protocol

To ensure the spectrum matches the description above, the sample preparation must be rigorous.

Step 1: Sample Preparation

  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Critical: Do not use

      
       unless necessary; the sulfonamide moiety can cause line broadening due to restricted rotation or aggregation in non-polar solvents.[1]
      
  • Dissolution: Sonicate for 2 minutes. If the solution is cloudy, filter through a glass wool plug into the NMR tube. Suspended solids will cause baseline distortion.[1]

Step 2: Acquisition Parameters (Standard 400 MHz)

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The aromatic protons near the sulfonyl group may have longer T1 relaxation times; a short D1 will under-integrate the aromatic region relative to the morpholine, leading to false impurity flags.

  • Scans (NS): 16 or 32 scans.

Step 3: Processing

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

  • Phasing: Manual phasing is required.[1] The large solvent peak (DMSO) and water peak (3.33 ppm) can distort the morpholine signals if autophase is used.[1]

References

  • Fluorenone Scaffold Shifts: BMRB Entry bmse000521. 9-fluorenone 1H NMR spectral data. Biological Magnetic Resonance Data Bank.[1] [Link][1]

  • Sulfonamide Substituent Effects: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.[1][4] [Link]

  • Tilorone/Fluorenone Derivative Synthesis: Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.[1][5][6] Google Patents (JP2024539202A).[1]

  • Morpholine Ring Dynamics: Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Beilstein Journal of Organic Chemistry. [Link][1]

Sources

Mass spectrometry fragmentation patterns of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Introduction: Characterizing a Novel Fluorenone Scaffold

In the landscape of modern drug discovery and materials science, fluoren-9-one and its derivatives represent a privileged scaffold, valued for its rigid, planar structure and versatile functionalization potential. The compound 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one is a prime example of this chemical architecture, incorporating two morpholin-4-ylsulfonyl groups that can significantly influence its physicochemical and pharmacological properties. Accurate structural confirmation and identification of such molecules are paramount, and electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands as an indispensable analytical tool for this purpose.[1]

This guide provides a comprehensive, in-depth analysis of the predicted gas-phase fragmentation behavior of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one under collision-induced dissociation (CID). As no public experimental data for this specific molecule exists, this analysis is built from first principles, drawing upon established fragmentation patterns of its constituent chemical moieties: the fluoren-9-one core, the aromatic sulfonyl linkage, and the morpholine ring. We will compare these predicted patterns to the known fragmentation of simpler, related molecules to build a robust and scientifically grounded hypothesis. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of complex small molecules.

Predicted Fragmentation Pathways of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

The fragmentation of a protonated molecule in a mass spectrometer is a controlled process of bond cleavage driven by kinetic energy, resulting in a unique fingerprint of product ions that reveals the molecule's underlying structure.[2] For 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one (Molecular Formula: C₂₁H₂₂N₂O₇S₂, Monoisotopic Mass: 478.0872 Da), we predict the protonated molecule, [M+H]⁺, will be observed at m/z 479.0945. Upon CID, this precursor ion is expected to fragment via several competing pathways, primarily involving the labile sulfonamide bonds and the morpholine rings.

The primary sites of fragmentation are anticipated to be the arylsulfur (Ar-S) and sulfur-nitrogen (S-N) bonds, as these are typically the most energetically favorable cleavage points in aromatic sulfonamides.[3][4][5]

The following diagram outlines the most probable fragmentation cascade:

G cluster_main Proposed Fragmentation Pathway of [M+H]⁺ precursor [M+H]⁺ m/z 479.09 fragA Loss of Morpholine [M+H - C₄H₉NO]⁺ m/z 392.03 precursor->fragA - 87.07 Da (C₄H₉NO) fragB Loss of SO₂ [M+H - SO₂]⁺ m/z 415.13 precursor->fragB - 63.96 Da (SO₂) fragC Loss of Morpholine + SO₂ [M+H - C₄H₉NO - SO₂]⁺ m/z 328.06 fragA->fragC - 63.96 Da (SO₂) fragD Loss of 2x Morpholine [M+H - 2(C₄H₉NO)]⁺ m/z 304.96 fragA->fragD - 87.07 Da (C₄H₉NO) fragB->fragC - 87.07 Da (C₄H₉NO) fragE Fluorenone Core Fragment [C₁₃H₇O₂S]⁺ m/z 227.01 fragC->fragE - 101.05 Da (C₄H₉NO₂S)

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one.

Key Predicted Fragmentation Reactions:

  • Loss of a Neutral Morpholine Moiety (m/z 479.09 → 392.03): The most prominent initial fragmentation is predicted to be the cleavage and rearrangement leading to the neutral loss of a morpholine molecule (C₄H₉NO, 87.07 Da). This pathway is well-documented for various morpholine-containing compounds, where it often produces a stable fragment ion.[6][7]

  • Elimination of Sulfur Dioxide (m/z 479.09 → 415.13): A hallmark fragmentation of aromatic sulfonamides is the extrusion of a neutral SO₂ molecule (63.96 Da) via an intramolecular rearrangement.[8][9] This pathway is promoted by electron-withdrawing groups on the aromatic ring and results in the generation of a [M+H-SO₂]⁺ ion.[8]

  • Sequential and Convergent Fragmentation (→ m/z 328.06): The product ions from the initial losses can undergo further fragmentation. We predict a convergent pathway where the ion at m/z 392.03 (from morpholine loss) loses SO₂, and the ion at m/z 415.13 (from SO₂ loss) loses a morpholine moiety. Both routes lead to a common, stable product ion at m/z 328.06. The observation of such convergent pathways provides strong evidence for the proposed fragmentation scheme.

  • S-N Bond Cleavage: The protonated sulfonamide can undergo cleavage of the S-N bond. This process is often mediated by an ion-neutral complex and can lead to the formation of radical cations of the constituent amine (in this case, morpholine).[3][4] This may result in a less intense signal corresponding to the protonated morpholine at m/z 88.07.

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation of our target molecule, we compare it with the established fragmentation patterns of its core components. This comparative approach is fundamental to structural elucidation, as patterns observed in simpler molecules often translate to their more complex derivatives.

Compound/MoietyPrecursor Ion (m/z)Key Fragment Ions (m/z)Characteristic Neutral LossReference
2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one 479.09 [M+H]⁺415.13, 392.03, 328.06SO₂ (63.96 Da), C₄H₉NO (87.07 Da)Predicted
Fluoren-9-one 180.06 [M]⁺152.06, 151.05CO (28.00 Da), CHO (29.00 Da)[10][11]
Aromatic Sulfonamides Varies[M+H-SO₂]⁺SO₂ (64 Da)[5][8]
Morpholine Derivatives Varies[M+H-C₄H₉NO]⁺C₄H₉NO (87 Da)[6][7]

This comparison highlights how the predicted fragmentation of the target molecule is a composite of the behaviors of its individual functional groups. The stability of the fluorenone core suggests that fragmentation will be initiated at the more labile sulfonylmorpholine substituents.[12]

Experimental Protocol for MS/MS Analysis

G cluster_workflow MS/MS Acquisition Workflow prep 1. Sample Preparation ~10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid infusion 2. Direct Infusion Syringe pump at 5 µL/min prep->infusion ms1 3. Full Scan MS (MS1) Scan m/z 100-600 Identify [M+H]⁺ at m/z 479.1 infusion->ms1 ms2 4. Product Ion Scan (MS/MS) Isolate m/z 479.1 Apply Collision Energy (20-40 eV) ms1->ms2 analysis 5. Data Analysis Correlate product ions with predicted fragmentation pathways ms2->analysis

Caption: Standard workflow for acquiring MS/MS data for structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 acetonitrile/water containing 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.[13]

  • Instrumentation and Infusion:

    • Utilize a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1][9]

    • Infuse the sample solution directly into the ESI source using a syringe pump at a constant flow rate of 5-10 µL/min. This ensures a stable ion signal.

    • ESI Source Parameters (Positive Ion Mode):

      • Capillary Voltage: +3.5 to +4.5 kV

      • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation)

      • Source Temperature: 120-150 °C

      • Desolvation Gas (N₂) Flow: 600-800 L/hr

      • Desolvation Temperature: 350-450 °C

  • MS1 Full Scan Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 100-600 to confirm the presence and purity of the protonated precursor ion, [M+H]⁺, at the calculated m/z of 479.09.

  • MS/MS Product Ion Scan:

    • Set the first mass analyzer (Q1) to isolate the precursor ion (m/z 479.1 ± 0.5 Da).

    • Introduce an inert collision gas (typically argon) into the collision cell (q2).

    • Apply a range of collision energies (e.g., a ramp from 15 to 45 eV) to induce fragmentation. The variation in energy helps to observe both low-energy (stable ion) and high-energy (more complete fragmentation) pathways.

    • Set the second mass analyzer (Q3) to scan a product ion range (e.g., m/z 50-500) to detect all resulting fragments.

  • Data Analysis:

    • Analyze the resulting product ion spectrum. Identify the major fragment ions and calculate the corresponding neutral losses.

    • Compare the experimentally observed fragments with the predicted fragmentation pathways outlined in this guide to confirm the structure of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one.

Conclusion

The structural elucidation of novel chemical entities is a critical step in scientific research and development. While no empirical data is currently available for 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one, a thorough analysis based on the established principles of mass spectrometry and the known fragmentation behavior of related chemical structures allows for the construction of a robust, predictive fragmentation guide. The proposed pathways—centered on the characteristic losses of morpholine and sulfur dioxide—provide a strong hypothesis for experimental verification. By combining this theoretical framework with the detailed experimental protocol provided, researchers are well-equipped to confidently identify and characterize this complex fluorenone derivative, ensuring the integrity and progression of their work.

References

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Wang, C., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Yin, H., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. PubMed. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • Paulech, J., et al. Study of the gas-phase fragmentation behaviour of sulfonated peptides. FULIR. Available at: [Link]

  • Li, X., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. PubMed. Available at: [Link]

  • NIST. 9H-Fluoren-9-one, 2,7-dinitro-. NIST WebBook. Available at: [Link]

  • Yin, H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [https://www.researchgate.net/publication/44658062_Intramolecular_Charge_Transfer_in_the_Gas_Phase_Fragmentation_of_Protonated_Sulfonamides_in_Mass_Spectrometry]([Link]_ Fragmentation_of_Protonated_Sulfonamides_in_Mass_Spectrometry)

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • University of California, Davis. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. Mass spectra of fluorene metabolites. a) 9-Hydroxyfluorene. b) 9-Fluorenone. ResearchGate. Available at: [Link]

  • SciELO. Artigo. SciELO. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS. Available at: [Link]

  • NIST. 9H-Fluoren-9-one. NIST WebBook. Available at: [Link]

  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation. Available at: [Link]

  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Stoia, M., et al. (2022). Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • PubChem. 2,7-Dihydroxyfluoren-9-one. PubChem. Available at: [Link]

  • PubChem. 2,7-Dinitro-9-fluorenone. PubChem. Available at: [Link]

  • PubChemLite. 2,7-bis(pyrrolidin-1-ylsulfonyl)-9h-fluoren-9-one. PubChemLite. Available at: [Link]

  • SpectraBase. 9-Fluorenone - Mass Spectrum. SpectraBase. Available at: [Link]

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A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for determining the purity of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one, a specialized fluorenone derivative. Our focus is on providing a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Fluorenone Derivatives

Fluorenone and its derivatives are a class of compounds with significant biological activity, including potential neurochemical modulation.[1] The specific compound, 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one, with its bilateral morpholinylsulfonyl substitutions, presents unique analytical challenges. Ensuring its purity is paramount, as even trace impurities can impact pharmacological and toxicological profiles. While commercial suppliers of similar complex fluorenone derivatives may not provide detailed analytical data, the responsibility falls upon the research and development scientist to establish and validate a reliable purity assessment method. This guide will detail a scientifically-derived HPLC method and compare its performance against Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Cornerstone of Purity: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. The following method is proposed based on established protocols for related fluorenone compounds and the physicochemical properties of the target analyte.[1]

Proposed HPLC Method Protocol

Rationale for Method Development:

  • Stationary Phase: A C18 column is selected due to its versatility and proven efficacy in separating a wide range of medium-polarity compounds like fluorenone derivatives.[1]

  • Mobile Phase: An acidified mobile phase (0.1% formic acid) is employed to ensure the protonation of any basic functional groups, leading to sharper peaks and improved chromatographic performance. A gradient elution of acetonitrile and water allows for the effective separation of the main component from potential impurities with varying polarities.

  • Detection: The fluorenone core possesses a strong chromophore, making UV detection a suitable choice. Detection at 210 nm and 254 nm is recommended to capture a broad range of potential aromatic impurities.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 5.0 µm (4.6 x 150 mm) or equivalent.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      Time (min) %A %B
      0.0 50 50
      20.0 10 90
      25.0 10 90
      25.1 50 50

      | 30.0 | 50 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Acetonitrile/Water a->b c Filter Sample (0.45 µm) b->c d Inject into HPLC c->d e Separation on C18 Column d->e f UV Detection (254 nm) e->f g Integrate Peaks f->g h Calculate Area % g->h i Report Purity h->i

Caption: Workflow for HPLC purity assessment.

Alternative and Complementary Analytical Techniques

While HPLC provides quantitative purity data, other techniques offer valuable qualitative and semi-quantitative information.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of chemical reactions.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v). The optimal ratio should be determined empirically.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.

  • Development: Spot the sample onto the TLC plate and develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm and/or 366 nm).

Interpretation: The presence of multiple spots indicates the presence of impurities. While primarily qualitative, the relative intensity and size of the impurity spots can provide a semi-quantitative estimation of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for purity assessment.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the structure of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one.

    • Purity Assessment: The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities. The relative integration of these signals compared to the main compound's signals can provide a quantitative measure of purity, provided the structures of the impurities are known or can be inferred.

Comparative Analysis of Methods

FeatureHPLCTLCNMR
Quantitation ExcellentSemi-quantitativeGood (with internal standard)
Resolution HighLow to ModerateHigh (for soluble impurities)
Sensitivity High (ng to pg levels)Moderate (µg levels)Low (requires >1% impurity)
Throughput ModerateHighLow
Cost HighLowHigh
Information Provided Purity, number of components, retention timesNumber of components, relative polarityStructural confirmation, impurity identification

Discussion and Recommendations

For the definitive purity assessment of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one, HPLC is the recommended primary method . Its high resolution and quantitative accuracy are essential for regulatory submissions and for ensuring batch-to-batch consistency.

TLC serves as an excellent complementary technique for rapid, in-process checks and for method development. Its low cost and high throughput make it ideal for screening multiple samples or reaction conditions.

NMR spectroscopy , while not as sensitive as HPLC for trace impurities, is invaluable for the definitive identification of the main component and for the structural elucidation of any significant impurities. The presence of impurities is often detected during the synthesis and characterization of pharmaceutical compounds using techniques like HPLC, and their structures are then confirmed by spectroscopic methods including NMR, MS, and IR.[3]

A comprehensive approach to purity assessment should leverage the strengths of each of these techniques. An initial screen by TLC can be followed by definitive quantitative analysis by HPLC. Any significant unknown peaks in the HPLC chromatogram should be isolated and characterized by NMR and mass spectrometry to ensure a complete impurity profile.

Decision_Tree cluster_screening Initial Screening cluster_quant Quantitative Analysis cluster_struct Structural Confirmation start Purity Assessment of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one tlc TLC Analysis start->tlc Quick Check hplc HPLC Method start->hplc Primary Method nmr NMR Spectroscopy start->nmr Structural Identity tlc->hplc Proceed if single spot or for quantitation hplc->nmr Characterize unknown peaks

Caption: Decision workflow for purity analysis.

Conclusion

The purity assessment of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one requires a multi-faceted analytical approach. While a well-developed and validated HPLC method stands as the gold standard for quantitative analysis, techniques such as TLC and NMR provide crucial complementary information. By integrating these methods, researchers and drug development professionals can ensure the quality, safety, and consistency of this and other novel fluorenone derivatives.

References

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A Comparative Guide to 2,7-Disubstituted Fluoren-9-ones: Benchmarking 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the fluoren-9-one scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. Its rigid, planar, and electron-deficient nature makes it an ideal framework for developing novel therapeutic agents. Among the various substitution patterns, the 2,7-disubstituted fluorenones have garnered significant attention due to their symmetrical structure and the profound impact of these substituents on their pharmacological properties. This guide provides a comparative analysis of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one against other notable fluorenone derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships, supported by experimental data.

While direct experimental data for 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one is limited in publicly accessible literature, its potential can be inferred from the well-documented activities of the fluorenone core and the known pharmacological contributions of morpholine and sulfonamide moieties. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antimicrobial and anticancer effects.[1] The morpholine ring is also a common feature in many approved drugs, often improving pharmacokinetic properties. This guide will therefore benchmark this promising yet under-characterized compound against its more studied relatives to highlight its potential and guide future research.

A Comparative Overview of 2,7-Disubstituted Fluorenone Derivatives

To understand the potential of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one, it is essential to compare it with other derivatives that have been extensively studied. This section will delve into the synthesis and biological activities of selected 2,7-disubstituted fluorenones.

Synthesis of the 2,7-Disubstituted Fluorenone Scaffold

A common synthetic route to many 2,7-disubstituted fluorenones begins with the commercially available 2,7-dinitro-9-fluorenone. The nitro groups are reduced to amino groups to yield the key intermediate, 2,7-diamino-9-fluorenone.[2] This versatile intermediate can then be further modified to introduce a variety of functional groups at the 2 and 7 positions through reactions such as acylation, sulfonation, and etherification.[2][3]

dot

Caption: General synthetic pathway for 2,7-disubstituted fluorenone derivatives.

Comparative Analysis of Biological Activities

The diverse biological activities of 2,7-disubstituted fluorenones are a testament to the versatility of this scaffold. The following sections compare the known activities of several key derivatives.

Antiviral Activity: The Case of Tilorone

Tilorone (2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one) is perhaps the most well-known fluorenone derivative, recognized as a broad-spectrum antiviral agent and an inducer of interferon.[4][5] It has been used clinically in some countries for the treatment of various viral infections.[4] Tilorone's mechanism of action is believed to involve the activation of innate immunity signaling pathways.[4] Its efficacy against a range of viruses, including Ebola, Marburg, and MERS-CoV, highlights the potential of the fluorenone scaffold in antiviral drug discovery.[4][6]

Urea Transporter Inhibition

Recent studies have identified 2,7-disubstituted fluorenones as potent inhibitors of urea transporters (UTs), making them promising candidates for the development of novel, salt-sparing diuretics.[2][7][8] High-throughput screening identified 2,7-bisacetamidofluorenone as a lead compound with an IC50 of approximately 1 µM for both UT-A1 and UT-B.[2] Structure-activity relationship (SAR) studies have revealed that the carbonyl group at the 9-position is crucial for activity, and there are steric limitations for the substituents at the 2 and 7 positions.[2][7][8]

SIRT2 Inhibition and Anticancer Potential

Sirtuin 2 (SIRT2), a NAD+-dependent protein deacetylase, has emerged as a therapeutic target in cancer and neurodegenerative diseases.[3][9] Novel symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives have been designed as SIRT2 inhibitors.[3] One such derivative, SG3, displayed a potent and selective SIRT2 inhibitory profile with an IC50 value of 1.95 µM and demonstrated the ability to reduce the viability of human breast cancer MCF-7 cells.[3] This highlights the potential of the fluorenone scaffold in developing anticancer agents that target epigenetic modulators. The cytotoxic effects of fluorenone derivatives are often evaluated using standard in vitro assays, such as the MTT or LDH release assays.[10][11][12]

Antioxidant Properties

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of great interest. 2,7-Dihydroxy-9-fluorenone has been investigated for its potential therapeutic effects in diseases associated with oxidative stress.[13][14] Its two hydroxyl groups can act as hydrogen donors to scavenge free radicals.[13] The antioxidant activity of fluorenone derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[15][16][17][18][19]

Data Summary

Compound NameStructureKey Biological ActivityPotency (IC50/EC50)Reference(s)
2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one (Structure inferred)Potentially anticancer, antimicrobialNot determinedInferred from[1][20][21]
Tilorone 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-oneAntiviral, Interferon inducerVaries with virus[4][5][6][22]
2,7-Bisacetamidofluorenone 2,7-diacetamidofluoren-9-oneUrea Transporter (UT-A1/UT-B) Inhibitor~1 µM[2][7][8][23][24]
SG3 A 2,7-disubstituted 9H-fluoren-9-one derivativeSelective SIRT2 Inhibitor1.95 µM[3]
2,7-Dihydroxy-9-fluorenone 2,7-dihydroxyfluoren-9-oneAntioxidantNot specified[13][25][26]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.

General Synthesis of 2,7-Bis(sulfonyl)fluoren-9-one Derivatives

This protocol is a general representation for the synthesis of sulfonamide derivatives starting from the key 2,7-diamino-9-fluorenone intermediate.

  • Dissolution: Dissolve 2,7-diamino-9-fluorenone in a suitable solvent such as pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add the desired sulfonyl chloride (e.g., morpholine-4-sulfonyl chloride) dropwise with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Work-up: Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Purification: Wash the crude product with water and a suitable organic solvent (e.g., ethanol) and purify by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot

Caption: Workflow for a typical in vitro MTT cytotoxicity assay.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[15][16][17][18][19]

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add the test compound solution to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Fluorescence-Based Enzyme Inhibition Assay

This is a general protocol for measuring enzyme inhibition using a fluorogenic substrate.[27][28][29][30][31]

  • Reagent Preparation: Prepare assay buffer, enzyme solution, fluorogenic substrate, and a solution of the test inhibitor at various concentrations.

  • Reaction Initiation: In a microplate, add the enzyme and the inhibitor and pre-incubate for a specific time. Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Monitoring: Measure the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The 2,7-disubstituted fluorenone scaffold is a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one remains a relatively unexplored derivative, a comparative analysis with its well-characterized congeners suggests significant potential. The presence of sulfonamide and morpholine moieties may confer favorable pharmacological properties, including potential anticancer and antimicrobial activities, as well as improved pharmacokinetics.

Future research should focus on the synthesis and comprehensive biological evaluation of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one. Direct experimental data from in vitro and in vivo studies are necessary to validate its therapeutic potential and to establish a clear structure-activity relationship. The experimental protocols provided in this guide offer a starting point for such investigations. By systematically exploring the chemical space around the 2,7-disubstituted fluorenone core, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Ekins, S., Madrid, P. B., & Chancey, J. (2020). Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond. Pharmaceuticals, 13(6), 124. [Link]

  • ResearchGate. (n.d.). Urea transport inhibition by 2,7-disubstituted fluorenones. Retrieved from [Link]

  • Ekins, S., Lingerfelt, M. A., Comer, J. E., Freiberg, A. N., & Mirsalis, J. C. (2018). Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses. Antimicrobial Agents and Chemotherapy, 62(3), e02011-17. [Link]

  • Bio-protocol. (n.d.). 4.2. DPPH Radical Scavenging Assay. Retrieved from [Link]

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  • Anderson, M. O., Zhang, J., Liu, Y., Yao, C., Phuan, P.-W., Verkman, A. S., & Kurth, M. J. (2015). Discovery, synthesis and structure-activity analysis of symmetrical 2,7-disubstituted fluorenones as urea transporter inhibitors. MedChemComm, 6(7), 1278–1284. [Link]

  • RSC Publishing. (2015). Discovery, synthesis and structure–activity analysis of symmetrical 2,7-disubstituted fluorenones as urea transporter inhibitors. MedChemComm. [Link]

  • PubMed. (2015). Discovery, synthesis and structure-activity analysis of symmetrical 2,7-disubstituted fluorenones as urea transporter inhibitors. MedChemComm, 6(7), 1278–1284. [Link]

  • Ekins, S., Johansen, L. M., Hedenstrom, M., Kibuuka, A., & Warren, T. K. (2022). Tilorone-Dihydrochloride Protects against Rift Valley Fever Virus Infection and Disease in the Mouse Model. Viruses, 14(1), 76. [Link]

  • ResearchGate. (n.d.). Urea transporter and its specific and nonspecific inhibitors: State of the art and pharmacological perspective. Retrieved from [Link]

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  • Goger, B., et al. (2023). Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2. Archiv der Pharmazie, 356(1), 2200661. [Link]

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  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Journal of the Iranian Chemical Society, 18(10), 2469–2487. [Link]

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Electrochemical comparison of sulfonyl fluorenones vs standard fluorenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative electrochemical analysis of Standard Fluorenone (9-fluorenone) versus its sulfonated derivatives, specifically 2,7-disulfonyl fluorenone (2,7-DS-FL) . While standard fluorenone is a staple in organic electronics (OFETs) due to its reversible radical anion formation in aprotic media, sulfonyl fluorenones have emerged as critical anolytes for Aqueous Organic Redox Flow Batteries (AORFBs) .

The core distinction lies in the solvation-driven mechanism switch :

  • Standard Fluorenone (Aprotic): Undergoes a 1e⁻ reduction to form a radical anion (

    
    ).
    
  • Sulfonyl Fluorenone (Aqueous): The electron-withdrawing sulfonyl groups enable high water solubility, unlocking a 2e⁻/2H⁺ ketone hydrogenation pathway to form the alcohol (fluorenol), significantly boosting energy density.

Fundamental Chemical & Electronic Differences[1]

The electrochemical behavior of these molecules is dictated by the interplay between their electronic structure and solubility profile.

FeatureStandard Fluorenone (FL)2,7-Disulfonyl Fluorenone (2,7-DS-FL)
Molecular Structure Planar aromatic ketonePlanar ketone with strong EWGs at 2,7-positions
Electronic Effect Neutral aromatic coreSulfonyl groups (

) lower LUMO energy
Solubility (Water) Insoluble (< 0.1 mM)Highly Soluble (> 1.0 M)
Solubility (Organic) High (MeCN, DCM, THF)Low (Precipitates in non-polar solvents)
Primary Application n-type Semiconductors (OFETs)Anolytes for Redox Flow Batteries (RFBs)
Electronic Impact of Sulfonation

The addition of sulfonyl groups at the 2 and 7 positions exerts a strong inductive electron-withdrawing effect . This stabilizes the reduced state, theoretically shifting the reduction potential to more positive values (easier to reduce). However, in aqueous media, this is counterbalanced by proton-coupled electron transfer (PCET), where the pH determines the final potential.

Electrochemical Mechanism Analysis

The most critical insight for researchers is that the solvent system—dictated by the functional groups—changes the fundamental redox mechanism.

Pathway A: Aprotic Reduction (Standard Fluorenone)

In solvents like acetonitrile (MeCN) with supporting electrolytes like


, 9-fluorenone undergoes two distinct one-electron reductions. The first is reversible; the second is often quasi-reversible or irreversible due to instability of the dianion.


Pathway B: Aqueous PCET (Sulfonyl Fluorenone)

In aqueous electrolytes (e.g., 1M


 or neutral buffers), 2,7-DS-FL undergoes a concerted Proton-Coupled Electron Transfer (PCET) . The carbonyl bond is hydrogenated to a hydroxyl group.


This 2-electron process doubles the theoretical capacity compared to the radical anion pathway, making it ideal for high-energy-density flow batteries.

RedoxMechanism cluster_aprotic Aprotic (Organic Solvent) cluster_aqueous Aqueous (Sulfonyl Derivative) FL Fluorenone (C=O) Radical Radical Anion (C-O•) FL->Radical +1e⁻ (Rev) Fluorenol Fluorenol (CH-OH) FL->Fluorenol +2e⁻ / +2H⁺ (PCET) Dianion Dianion (C-O⁻⁻) Radical->Dianion +1e⁻ (Quasi)

Caption: Divergent redox pathways. Standard fluorenone follows a radical step-wise reduction (top), while sulfonyl fluorenone utilizes a 2-electron hydrogenation in water (bottom).

Comparative Data Analysis

The following data consolidates experimental findings from cyclic voltammetry (CV) studies.

ParameterStandard Fluorenone (MeCN)2,7-Disulfonyl Fluorenone (Aqueous)
Electrolyte 0.1 M TBAPF₆ / Acetonitrile1.0 M H₂SO₄ or Neutral Buffer
Redox Potential (

)
-1.64 V vs. Ag/Ag⁺-0.45 V to -0.55 V vs. SHE (pH dependent)
Electron Count (

)
1 (First wave)2 (Concerted)
Peak Separation (

)
~60-70 mV (Nernstian)~30-50 mV (2e⁻ Nernstian limit is 29.5 mV)
Diffusion Coeff. (

)

cm²/s

cm²/s (Slower due to size/hydration)
Cycle Stability High (Radical is stable in inert atm)High (>1000 cycles in flow cells)

Technical Note: The redox potential of aqueous sulfonyl fluorenone is highly pH-sensitive (-59 mV/pH slope). At pH 0, it operates near -0.15 V vs RHE, but in practical neutral flow batteries, it shifts to ~ -0.5 V vs SHE, providing a wide voltage window when paired with ferrocyanide or halide catholytes.

Experimental Protocols

To validate these properties, we recommend the following distinct protocols.

Protocol A: Non-Aqueous CV (Standard Fluorenone)

Objective: Determine the reversible radical anion potential.

  • Preparation: Dissolve 9-fluorenone (5 mM) in anhydrous acetonitrile containing 0.1 M

    
    .
    
  • Setup: Three-electrode cell.

    • WE: Glassy Carbon (3 mm), polished with 0.05 µm alumina.

    • CE: Platinum wire.

    • RE: Ag/Ag⁺ (0.01 M

      
       in MeCN).
      
  • Measurement: Scan from 0 V to -2.0 V at 100 mV/s.

  • Validation: Perform scan rate dependence (

    
     vs 
    
    
    
    ) to confirm diffusion control.
Protocol B: Aqueous CV (Sulfonyl Fluorenone)

Objective: Confirm 2-electron capacity and solubility limits.

  • Preparation: Dissolve 2,7-disulfonyl fluorenone (10 mM) in 1.0 M

    
     (for acidic) or 1.0 M KCl (for neutral).
    
  • Setup: Three-electrode cell.

    • WE: Glassy Carbon.

    • CE: Graphite rod (high surface area preferred).

    • RE: Ag/AgCl (3 M KCl).

  • Measurement: Scan from 0.0 V to -0.8 V vs Ag/AgCl.

  • Validation: Observe the single reduction wave. Calculate

    
     using the Randles-Sevcik equation; a value near 2.0 confirms the hydrogenation mechanism.
    

ExperimentalWorkflow Start Start Characterization Solubility Solubility Test (Water vs MeCN) Start->Solubility Branch Select Solvent System Solubility->Branch Organic Organic (MeCN + TBAPF₆) Branch->Organic Standard FL Aqueous Aqueous (H₂SO₄ or Buffer) Branch->Aqueous Sulfonyl FL CV_Org CV: 0 to -2.0V Observe 2 Waves (1e⁻ each) Organic->CV_Org Calc_Org Calculate k₀ (Radical Stability) CV_Org->Calc_Org CV_Aq CV: 0 to -0.8V Observe 1 Wave (2e⁻) Aqueous->CV_Aq FlowCell Flow Battery Test (Cycling Stability) CV_Aq->FlowCell

Caption: Decision matrix for characterizing fluorenone derivatives based on solubility and target mechanism.

Applications & Implications

For Drug Development: While fluorenones are often intermediates, the sulfonyl derivatives mimic the solubility and redox behavior of certain biological quinones. Understanding the 2e⁻ bioreduction pathway (similar to Protocol B) is crucial for designing bioreductive prodrugs.

For Energy Storage (RFBs): The 2,7-disulfonyl fluorenone represents a "holy grail" molecule:

  • Solubility: >1M allows for high volumetric energy density.

  • Kinetics: Fast proton-coupled electron transfer reduces activation overpotential.

  • Safety: Aqueous operation eliminates flammability risks associated with MeCN-based systems.

References

  • PNNL Redox Flow Battery Research: Feng, R., et al. "Reversible ketone hydrogenation and dehydrogenation for aqueous organic redox flow batteries."[1] Science, 372(6544), 836-840 (2021). Link

  • Electrochemical Properties of Fluorenone: Ginsburg, G., et al. "Electrochemical reduction of fluorenone in aprotic solvents." Journal of The Electrochemical Society, 119(11), 1493 (1972). Link

  • Redox Activity Modulation: Feng, R., et al. "Redox Activity Modulation in Extended Fluorenone-Based Flow Battery Electrolytes."[2][3] Journal of The Electrochemical Society, 171, 090501 (2024).[3] Link[4]

  • Standard Potentials: Connelly, N. G., & Geiger, W. E. "Chemical Redox Agents for Organometallic Chemistry." Chemical Reviews, 96(2), 877-910 (1996). Link

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Safety Operating Guide

A Guide to the Safe Disposal of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the proper and safe disposal of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one, a compound utilized in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is synthesized from established best practices for laboratory chemical waste management, and data from structurally related compounds. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance.

The core principle of chemical disposal is risk mitigation. While the precise toxicological and ecotoxicological properties of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one are not yet fully characterized, its structure suggests certain potential hazards that must be addressed. The fluoren-9-one core is known to be toxic to aquatic life with long-lasting effects[1]. The presence of two sulfonyl functional groups suggests that this compound should be handled with care, as related sulfonyl compounds can be irritants. Therefore, a cautious and systematic approach to disposal is paramount.

I. Hazard Assessment and Waste Classification

Before initiating any disposal protocol, a thorough hazard assessment is crucial. Based on the structure of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one, the following potential hazards should be considered:

  • Eye Irritation: The parent compound, 9-fluorenone, is known to cause serious eye irritation[1][2].

  • Skin Irritation: Similar compounds can cause skin irritation[3].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust[2][3].

  • Aquatic Toxicity: 9-Fluorenone is toxic to aquatic life with long-lasting effects[1].

Given these potential hazards, all waste containing 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one must be classified and handled as hazardous chemical waste . It is imperative that this waste is not disposed of down the sanitary sewer or in the regular trash[4][5][6].

Table 1: Hazard Profile of Structurally Related Compounds

CompoundCAS NumberKnown Hazards
9-Fluorenone486-25-9Causes serious eye irritation, Toxic to aquatic life with long-lasting effects[1]
2,7-Dibromo-9-fluorenone14348-75-5Causes serious eye irritation, May cause respiratory irritation[2]
II. Step-by-Step Disposal Procedures

The following protocols are designed to guide researchers in the safe handling and disposal of waste generated from the use of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one.

  • Do Not Attempt to Neutralize: Without specific data on its reactivity, do not attempt to chemically neutralize the compound.

  • Containerization:

    • Ensure the original container is securely sealed.

    • If the original container is compromised, transfer the compound to a new, clean, and chemically compatible container. The best choice is often the original container type[6].

    • The container must be in good condition, free of leaks, and suitable for holding a solid[6][7].

  • Labeling:

    • Clearly label the container with the words "HAZARDOUS WASTE "[7].

    • Include the full chemical name: "2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one " (do not use abbreviations)[7].

    • Indicate the quantity of the compound.

    • Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant, environmental hazard)[3].

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7][8].

    • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel[7][8].

    • Segregate this waste from incompatible materials, such as strong oxidizing agents[1][9].

  • Waste Pickup:

    • Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor[4][6][7]. Complete a chemical waste pickup form as required by your institution[7].

Solid waste, such as gloves, filter paper, and plasticware, contaminated with 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one must be disposed of as hazardous waste.

  • Collection:

    • Collect all contaminated solid waste in a designated, leak-proof container lined with a clear plastic bag[10]. Do not use black or biohazard bags[4].

  • Labeling:

    • Label the container clearly as "HAZARDOUS WASTE ".

    • List the chemical contaminant: "Solid waste contaminated with 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one ".

  • Storage and Disposal:

    • Store the container in the SAA.

    • Arrange for pickup and disposal through your institution's EH&S office.

Liquid waste containing this compound must be collected and disposed of as hazardous chemical waste.

  • Collection:

    • Collect all liquid waste in a sturdy, leak-proof, and chemically compatible container[4]. The original solvent container is often a good choice[6].

    • Keep the waste container closed at all times, except when adding waste[4][7]. Do not leave a funnel in the container[7].

  • Segregation:

    • Do not mix incompatible wastes[4]. For example, do not mix acidic or basic solutions with this waste stream unless the compatibility is known.

  • Labeling:

    • Label the container with "HAZARDOUS WASTE "[7].

    • List all chemical constituents by their full name and approximate percentages[7]. For example:

      • 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one (~5%)

      • Dichloromethane (95%)

  • Storage and Disposal:

    • Store the waste container in a designated SAA, using secondary containment for all liquid waste[4].

    • Arrange for pickup by your institution's EH&S office once the container is nearly full[7].

  • Initial Rinse:

    • Rinse the glassware with a suitable solvent (one in which the compound is soluble, e.g., acetone or dichloromethane).

    • This first rinseate must be collected and disposed of as hazardous liquid waste[4].

  • Subsequent Cleaning:

    • After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.

An "empty" container that held 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one must be handled carefully.

  • Triple Rinsing:

    • Rinse the empty container three times with a solvent capable of removing the residue.

    • Collect all rinseate as hazardous waste[6].

  • Defacing and Disposal:

    • After triple rinsing, obliterate or remove the original label[4].

    • The rinsed and defaced container can then typically be disposed of in the regular trash or recycled, according to your institution's policies[4][6].

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill:

    • Determine the extent of the spill. For small, manageable spills, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's EH&S or emergency response team immediately[7].

  • Cleanup of a Small Spill:

    • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

    • For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container[1][9]. Avoid creating dust[1][11].

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

    • All materials used for spill cleanup must be disposed of as hazardous waste[6].

  • Decontaminate:

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

IV. Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_containerization Containerization & Labeling cluster_disposal_path Disposal Pathway Waste Waste containing 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one Solid Solid Waste (Pure compound, Contaminated PPE, Spill debris) Waste->Solid Is it a solid? Liquid Liquid Waste (Solutions, Rinsate) Waste->Liquid Is it a liquid? Solid_Container Sealable, labeled hazardous solid waste container Solid->Solid_Container Liquid_Container Sealable, labeled hazardous liquid waste container Liquid->Liquid_Container SAA Store in designated Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Use Secondary Containment EHS Arrange for pickup by Environmental Health & Safety (EH&S) SAA->EHS

Caption: Waste Disposal Workflow for 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Handling Laboratory Waste. Tokyo Metropolitan University. [Link]

  • Material Safety Data Sheet - 9-Fluorenone, 99+% (gc). Cole-Parmer. [Link]

Sources

Comprehensive Safety & Handling Guide: 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one[1][2][3][4][5]

CAS Number: 130824-23-6 Formula: C₂₁H₂₂N₂O₇S₂ Molecular Weight: 478.54 g/mol Synonyms: 2,7-Di(morpholinosulfonyl)fluoren-9-one[1][6][7]

Executive Safety Snapshot

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one is a specialized organic building block featuring a fluorenone core derivatized with two morpholine-sulfonyl groups.[1][6][7] While specific toxicological data for this exact CAS is limited, its structural pharmacophore combines the aquatic toxicity of fluorenones with the biological activity and potential sensitization risks of sulfonamides .

Core Safety Directive: Treat this compound as a Category 2 Irritant (Skin/Eye) and a Potential Sensitizer . All handling must occur within a certified chemical fume hood to prevent inhalation of fine particulates.

Hazard Classification (GHS-Based Estimation)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat.[1][4][6][7] 2H315: Causes skin irritation.[4][5][8][9]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[5][9]
Aquatic Toxicity (Chronic) Cat. 2H411: Toxic to aquatic life with long-lasting effects.[10]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier-in-Depth" strategy.[1][6] Do not rely on a single layer of defense.

PPE Selection Protocol[1][6]
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (minimum) or P100 Respirator The compound is a fine powder.[1][6][7] Inhalation can trigger mucosal irritation or sulfonamide-based sensitization [1].
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The fine dust nature creates a risk of airborne particulate entering the eye from the side or top [2].
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Outer Layer: Standard Nitrile (change every 30 mins). Inner Layer: Long-cuff Nitrile (barrier against micro-tears).[6] Avoid Latex due to poor solvent resistance if using DMSO/DMF.
Body Lab Coat (Tyvek/Polypropylene) Standard cotton coats can retain dust. Disposable Tyvek sleeves are recommended for scale-up (>1g) operations.[6]
PPE Decision Logic Diagram

PPE_Decision_Tree Start Start: Handling 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one FormCheck Is the substance in Solid (Powder) or Solution form? Start->FormCheck Solid Solid / Powder Form FormCheck->Solid Solution Solution (DMSO/DMF) FormCheck->Solution SolidPPE REQUIRED PPE: 1. Fume Hood (On) 2. Splash Goggles 3. N95 Respirator 4. Double Nitrile Gloves Solid->SolidPPE SolutionPPE REQUIRED PPE: 1. Fume Hood (On) 2. Safety Glasses/Goggles 3. Butyl/Nitrile Gloves (Solvent Dependent) Solution->SolutionPPE Action Proceed with Experiment SolidPPE->Action SolutionPPE->Action

Caption: Decision logic for selecting PPE based on the physical state of the reagent.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood . If a balance is not available inside the hood, use a static-free powder funnel and a tared vial to transfer the solid.[1]

  • Static Mitigation: Fluorenone derivatives can be static-prone. Use an antistatic gun or polonium strip if the powder "flies" to reduce dispersion.

  • Decontamination: Immediately wipe down the balance area with a 10% detergent solution followed by water. Do not use isopropanol initially, as it may spread the hydrophobic powder without solubilizing it effectively.

B. Solubilization

This compound is lipophilic and likely requires polar aprotic solvents.

  • Preferred Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).

  • Solubility Note: Low solubility in water. Heating (up to 40°C) may be required for complete dissolution in DMSO at high concentrations (>10 mM).

  • Safety Note: DMSO enhances skin permeability. If the compound is dissolved in DMSO, it will penetrate nitrile gloves rapidly (breakthrough < 5 mins). Change gloves immediately upon any splash.

C. Reaction Setup
  • Inert Atmosphere: While the fluorenone core is relatively stable, sulfonamides can degrade under strong oxidative conditions. Run reactions under Nitrogen or Argon .

  • Temperature Control: Avoid heating above 100°C unless necessary, as thermal decomposition of the sulfonyl moiety can release toxic sulfur oxides (SOx) [3].

Waste Management & Disposal

Never dispose of this compound down the drain. The fluorenone core is toxic to aquatic life and persists in the environment.

Waste StreamDisposal MethodProtocol
Solid Waste High-Temperature IncinerationCollect in a dedicated solid waste container labeled "Toxic Organic Solid."[1][6][7]
Liquid Waste (Halogenated) IncinerationIf dissolved in DCM/Chloroform.
Liquid Waste (Non-Halogenated) Incineration / Fuel BlendingIf dissolved in DMSO/DMF/Acetone.
Contaminated PPE Hazardous Solid WasteGloves and weigh boats must be bagged and tagged as hazardous waste.

Emergency Response Plan

Pre-calculate these steps before starting work.

Accidental Spills[1][6]
  • Evacuate: If a large amount (>5g) of powder is aerosolized, evacuate the immediate area.

  • PPE Up: Don a P100 respirator and double gloves before re-entering.

  • Contain: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust dispersion.

  • Clean: Scoop up the wet material into a waste jar. Wipe the surface three times with ethanol.

Exposure First Aid[1][6][9][13][14]
  • Eye Contact: Flush immediately with water for 15 minutes , lifting upper and lower lids. Seek medical attention (ophthalmologist) if irritation persists [2].

  • Skin Contact: Wash with soap and copious amounts of water.[3][5][8][9][10][11] Do not use ethanol on the skin, as it may increase absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluorenone Derivatives. Accessed Feb 21, 2026. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link[1][6]

  • Thermo Fisher Scientific. Safety Data Sheet: 9-Fluorenone. (General analog reference for fluorenone core hazards). Accessed Feb 21, 2026. Link

  • EvitaChem. Product Entry: 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one (CAS 130824-23-6).[1][6] Accessed Feb 21, 2026.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.